Zaragozic acid C
Descripción
This compound has been reported in Leptodontidium trabinellum and Mollisia with data available.
structure given in first source; a fungal metabolite
Propiedades
Número CAS |
146389-62-0 |
|---|---|
Fórmula molecular |
C40H50O14 |
Peso molecular |
754.8 g/mol |
Nombre IUPAC |
(1S,3S,4S,5R,6R,7R)-1-[(4R,5R)-4-acetyloxy-5-methyl-6-phenylhexyl]-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C40H50O14/c1-25(15-12-20-28-16-6-4-7-17-28)14-10-11-22-31(42)52-33-32(43)38(53-34(35(44)45)39(50,36(46)47)40(33,54-38)37(48)49)23-13-21-30(51-27(3)41)26(2)24-29-18-8-5-9-19-29/h4-10,14,16-19,25-26,30,32-34,43,50H,11-13,15,20-24H2,1-3H3,(H,44,45)(H,46,47)(H,48,49)/b14-10+/t25-,26+,30+,32+,33+,34+,38-,39+,40-/m0/s1 |
Clave InChI |
KQMNJFMTGHRJHM-ZFSXNWTMSA-N |
SMILES isomérico |
C[C@H](CCCC1=CC=CC=C1)/C=C/CCC(=O)O[C@@H]2[C@H]([C@]3(O[C@@H]([C@]([C@@]2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC[C@H]([C@H](C)CC4=CC=CC=C4)OC(=O)C)O |
SMILES canónico |
CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Zaragozic acid C; L-697350; L 697350; L697350; L-697,350; L 697,350; L697,350; |
Origen del producto |
United States |
Foundational & Exploratory
The Biosynthesis of Zaragozic Acid C: A Potent Fungal Squalene Synthase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic acids are a family of fungal polyketide natural products renowned for their potent inhibition of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of zaragozic acid C, a prominent member of this family. It details the enzymatic machinery, genetic underpinnings, and chemical transformations that lead to the formation of its complex and unique 4,8-dioxabicyclo[3.2.1]octane core and its characteristic side chains. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols derived from seminal studies, and visual representations of the biosynthetic pathway to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.
Introduction
This compound is a fungal metabolite produced by the ascomycete Leptodontidium elatius.[1][2] Like other members of the zaragozic acid family, it is a highly potent inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis.[1][2] This inhibitory activity makes zaragozic acids, including this compound, attractive candidates for the development of cholesterol-lowering and antifungal drugs.[3]
The zaragozic acids are characterized by a novel and highly oxygenated 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid core.[2] The different analogs, such as zaragozic acids A, B, and C, vary in the structures of their 1-alkyl and 6-acyl side chains.[2] Understanding the biosynthesis of these complex molecules is crucial for efforts to engineer novel analogs with improved therapeutic properties.
This guide focuses specifically on the biosynthesis of this compound, providing a detailed examination of its biosynthetic pathway, the enzymes involved, and the experimental methodologies used to elucidate this intricate process.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through a complex interplay of polyketide synthase (PKS) and tricarboxylic acid (TCA) cycle pathways. The core structure is assembled from two distinct polyketide chains and an intermediate from the Krebs cycle.[3][4] The overall biosynthetic route is thought to involve the following key stages:
-
Formation of the Polyketide Chains: Two separate polyketide chains are synthesized by highly reducing polyketide synthases (HR-PKSs).
-
Condensation with a TCA Cycle Intermediate: One of the polyketide chains is condensed with an oxaloacetate-derived unit.
-
Formation of the Bicyclic Core: A series of oxidative and cyclization reactions lead to the formation of the characteristic 4,8-dioxabicyclo[3.2.1]octane core.
-
Tailoring of Side Chains: The final structure of this compound is achieved through the attachment of specific alkyl and acyl side chains.
While the complete biosynthetic gene cluster for this compound from Leptodontidium elatius has not been fully characterized, significant insights have been gained from the study of the closely related zaragozic acid A (squalestatin S1) biosynthetic gene cluster. The core enzymatic machinery is expected to be highly conserved.
Assembly of the Core Structure
The biosynthesis of the zaragozic acid core is initiated by the action of two HR-PKSs. One PKS is responsible for synthesizing a hexaketide, while the other produces a tetraketide that will eventually form one of the side chains. The initial steps in the formation of the core involve the priming of a benzoic acid starter unit onto one of the HR-PKSs, followed by extension with oxaloacetate and subsequent release to generate a tricarboxylic acid-containing intermediate.
The formation of the intricate bicyclic core is a remarkable process involving a series of six consecutive oxidations catalyzed by two putative non-heme-iron-dependent enzymes. This is followed by the action of an unusual copper-dependent oxygenase that introduces a hydroxyl group necessary for later acylation.
Formation of the this compound Side Chains
This compound is distinguished from other zaragozic acids by its specific 1-alkyl and 6-acyl side chains. While the exact enzymes for the attachment of these specific side chains in Leptodontidium elatius are not yet fully elucidated, it is hypothesized that specific acyltransferases are responsible for their installation. These enzymes likely exhibit substrate specificity for the particular acyl-CoA donors that form the side chains of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Organism/System | Reference |
| Inhibitory Activity (Ki) | |||
| Apparent Ki vs. rat liver squalene synthase | 45 pM | Rat liver microsomes | [2] |
| Chromatographic Data | |||
| HPLC Retention Time | 21.7 min | Dynamax C8 column, 6:4 acetonitrile/0.1% phosphoric acid in water, 1 ml/min | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production, isolation, and analysis of this compound, based on published literature.[5]
Fermentation of Leptodontidium elatius for this compound Production
4.1.1. Culture and Media
-
Producing Organism: Leptodontidium elatius var. elatius, ATCC 70411.
-
Maintenance Medium (Medium B):
-
Yeast extract: 4 g/L
-
Malt extract: 10 g/L
-
Dextrose: 4 g/L
-
Agar (B569324): 20 g/L
-
pH: 7.0
-
-
Seed Culture Medium (Medium A):
-
Referenced from a prior publication (details not in the provided search results). A standard rich medium for fungal growth is typically used.
-
-
Production Medium (Solid-State Fermentation Medium E):
-
Cracked corn: 10 g per 250-ml Erlenmeyer flask
-
Base liquid 2: 10 ml per flask
-
-
Base Liquid 2 Composition:
-
Ardamine PH: 0.2 g/L
-
KH2PO4: 0.1 g/L
-
MgSO4·7H2O: 0.1 g/L
-
Sodium tartrate: 0.1 g/L
-
FeSO4·7H2O: 0.01 g/L
-
ZnSO4·7H2O: 0.01 g/L
-
4.1.2. Fermentation Protocol
-
Maintain the Leptodontidium elatius culture on Medium B agar slants at 25°C.
-
Inoculate a seed culture in Medium A and incubate with agitation.
-
Use the mycelial growth from the seed culture to inoculate the solid-state fermentation Medium E.
-
Incubate the solid-state fermentation for 21 days at 25°C.
Isolation and Purification of this compound
-
Extraction: Extract the fungal culture from the solid-state fermentation with methanol (B129727).
-
Initial Chromatography (HP-20 resin):
-
Apply the methanol extract to a Diaion HP-20 resin column.
-
Wash the column and elute the zaragozic acids.
-
-
Anion-Exchange Chromatography (Dowex 1 resin):
-
Acidify the HP-20 eluate and extract the protonated acids into a suitable organic solvent (e.g., dichloromethane).
-
Reconstitute the extract at pH 7 and apply to a Dowex 1 x 2 resin (chloride form).
-
Wash the resin with solutions of increasing ionic strength.
-
Elute the zaragozic acids with a high-ionic-strength methanolic solution of ammonium (B1175870) chloride (e.g., 9:1 methanol/3% aqueous ammonium chloride).
-
-
Final Purification (Preparative HPLC):
-
Perform final purification using preparative reverse-phase HPLC with an appropriate solvent system to yield pure this compound.
-
HPLC Analysis of this compound
-
Column: Dynamax C8, 60Å, 8-μm, 4.6 x 250 mm with a guard module.
-
Solvent System: Isocratic elution with 6:4 (vol/vol) acetonitrile/0.1% phosphoric acid in water.
-
Flow Rate: 1 ml/min.
-
Detection: UV detector.
-
Retention Time for this compound: 21.7 minutes.
Squalene Synthase Inhibition Assay
-
Enzyme Source: Rat liver microsomes.
-
Substrate: [4-¹⁴C]Farnesyl diphosphate (B83284) ([¹⁴C]FPP).
-
Assay Mixture (1 ml total volume):
-
50 mM Hepes buffer, pH 7.5
-
10 mM NADPH
-
11 mM NaF
-
5.5 mM MgCl₂
-
[¹⁴C]FPP (specific activity as required)
-
1 mg of squalene (as a carrier)
-
Rat liver microsomal enzyme preparation
-
This compound (or other inhibitors) at various concentrations.
-
-
Incubation: Incubate the assay mixture for 20 minutes at 30°C.
-
Extraction and Quantification:
-
Stop the reaction and extract the lipids, including the newly synthesized [¹⁴C]squalene.
-
Quantify the amount of [¹⁴C]squalene formed using liquid scintillation counting.
-
-
Data Analysis: Determine the inhibitory activity (e.g., IC₅₀ or Ki) by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations of Biosynthetic Pathways and Workflows
Proposed Biosynthetic Pathway of the Zaragozic Acid Core
Caption: Proposed biosynthetic pathway for the zaragozic acid core and its elaboration to this compound.
Experimental Workflow for Isolation and Purification of this compound
Caption: Experimental workflow for the isolation and purification of this compound from fungal culture.
Conclusion
The biosynthesis of this compound is a complex and elegant process that highlights the remarkable synthetic capabilities of fungi. While significant progress has been made in elucidating the general pathway for zaragozic acid biosynthesis, particularly through studies on zaragozic acid A, further research is needed to fully characterize the specific enzymatic steps and the biosynthetic gene cluster responsible for this compound production in Leptodontidium elatius. A deeper understanding of this pathway will not only advance our knowledge of fungal natural product biosynthesis but also open up new avenues for the production of novel and potentially more effective squalene synthase inhibitors through metabolic engineering and synthetic biology approaches. This guide provides a solid foundation for researchers embarking on such endeavors.
References
- 1. pnas.org [pnas.org]
- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
The Mechanism of Action of Zaragozic Acid C on Squalene Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acid C is a potent natural product inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4][5] By targeting this enzyme, this compound effectively blocks the production of cholesterol and other sterols, making it a subject of significant interest for the development of cholesterol-lowering and antifungal agents.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on squalene synthase, incorporating quantitative data, detailed experimental protocols, and visual representations of the key interactions and pathways.
Core Mechanism of Action: Competitive Inhibition
This compound acts as a potent competitive inhibitor of squalene synthase.[1][6][7] Its molecular structure, characterized by a novel 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid core, allows it to mimic the substrate, farnesyl pyrophosphate (FPP), or the reaction intermediate, presqualene pyrophosphate (PSPP).[1][8] This structural similarity enables this compound to bind to the active site of squalene synthase with high affinity, thereby preventing the binding of the natural substrate and inhibiting the catalytic reaction.[9]
The inhibition of squalene synthase by this compound leads to the intracellular accumulation of upstream metabolites, specifically farnesyl diphosphate (B83284) and farnesol.[1][10] This accumulation is a direct consequence of the enzymatic blockade and serves as a key indicator of the inhibitor's in-cell activity.
While this compound is primarily understood as a competitive inhibitor, studies on the related compound Zaragozic acid A suggest a more complex mechanism involving an initial competitive binding followed by mechanism-based irreversible inactivation of the enzyme.[8] Further investigation is required to definitively determine if this compound follows a similar two-step inhibitory process.
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogues against rat liver squalene synthase has been quantified through kinetic studies. The apparent inhibition constants (Ki) demonstrate the picomolar affinity of these compounds for the enzyme.
| Compound | Apparent Ki (pM) | Source Organism of Squalene Synthase |
| Zaragozic acid A | 78 | Rat Liver |
| Zaragozic acid B | 29 | Rat Liver |
| This compound | 45 | Rat Liver |
| Table 1: Inhibitory Potency of Zaragozic Acids on Squalene Synthase.[1][6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between this compound and squalene synthase.
Squalene Synthase Activity Assay (Radiochemical Method)
This assay measures the enzymatic conversion of a radiolabeled substrate to squalene.
Materials:
-
Microsomal preparation of rat liver squalene synthase
-
[4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)
-
NADPH
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
Procedure:
-
Prepare reaction mixtures containing assay buffer, NADPH, and the desired concentration of this compound or vehicle control.
-
Add the microsomal enzyme preparation to the reaction mixtures and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding [¹⁴C]FPP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quench solution (e.g., 1 M HCl).
-
Extract the lipid-soluble products (including [¹⁴C]squalene) with hexane.
-
Separate the [¹⁴C]squalene from other radiolabeled lipids using TLC with a hexane mobile phase.
-
Quantify the amount of [¹⁴C]squalene by scraping the corresponding silica gel region and measuring the radioactivity using a scintillation counter.
-
Calculate the percent inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Squalene Synthase Activity Assay (Fluorescent Method)
This high-throughput assay monitors the consumption of NADPH, which is stoichiometric with the formation of squalene.[5]
Materials:
-
Purified or microsomal squalene synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Magnesium ions (cofactor)
-
Assay Buffer: As described above
-
This compound (or other inhibitors)
-
Fluorescence microplate reader
Procedure:
-
In a microplate well, combine FPP, NADPH, magnesium ions, and the desired concentration of this compound in the assay buffer.
-
Initiate the reaction by adding squalene synthase.
-
Monitor the decrease in NADPH fluorescence over time by exciting at approximately 340 nm and measuring the emission at approximately 460 nm.
-
The rate of NADPH consumption is proportional to the squalene synthase activity.
-
Calculate the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor.
Visualizing the Mechanism and Pathways
The following diagrams illustrate the key aspects of this compound's mechanism of action and the experimental workflow for its characterization.
Figure 1: Competitive inhibition of squalene synthase by this compound.
Figure 2: Workflow for the radiochemical squalene synthase assay.
Conclusion
This compound is a highly potent, picomolar competitive inhibitor of squalene synthase. Its mechanism of action involves binding to the active site of the enzyme, thereby blocking the synthesis of squalene and leading to the accumulation of FPP. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound and related compounds as cholesterol-lowering and antifungal agents. The intricate details of its interaction with squalene synthase continue to be an active area of research, with potential for the design of next-generation inhibitors.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
The Zaragozic Acid Family: Potent Inhibitors of Squalene Synthase and Their Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The zaragozic acids are a family of natural products isolated from various fungal cultures that have garnered significant scientific interest due to their potent and specific inhibition of squalene (B77637) synthase.[1][2][3] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4][5] By targeting this crucial enzymatic step, zaragozic acids effectively block the production of cholesterol in mammals and ergosterol (B1671047) in fungi, leading to a range of biological effects. This technical guide provides an in-depth overview of the biological activity of the zaragozic acid family, including their mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Core Structure and Family Members
The zaragozic acid family is characterized by a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. The different members of the family, such as zaragozic acid A, B, and C, are distinguished by variations in the 1-alkyl and 6-acyl side chains attached to this core structure. Another related group of compounds with the same core structure, known as squalestatins, were discovered independently and are exemplified by squalestatin 1 (which is identical to zaragozic acid A).
Mechanism of Action: Inhibition of Squalene Synthase
The primary biological activity of zaragozic acids stems from their potent inhibition of squalene synthase. They act as competitive inhibitors with respect to the enzyme's substrate, farnesyl pyrophosphate (FPP). The unique tricyclic core of zaragozic acids is thought to mimic the reaction intermediate, presqualene pyrophosphate, thereby binding tightly to the active site of the enzyme and preventing the catalytic reaction from proceeding. This inhibition is highly potent, with Ki values reported in the picomolar range for some family members against rat liver squalene synthase.
Some studies suggest that the interaction of zaragozic acid A with squalene synthase is more complex than simple competitive inhibition, proposing a mechanism of competitive inhibition followed by mechanism-based irreversible inactivation. This dual mechanism could contribute to their high potency.
Signaling Pathway and Downstream Effects
The inhibition of squalene synthase by zaragozic acids has significant downstream consequences on cellular metabolism. By blocking the synthesis of squalene, they prevent the formation of all subsequent sterols in the pathway, including cholesterol in mammalian cells and ergosterol in fungal cells.
dot
Caption: Inhibition of the sterol biosynthesis pathway by zaragozic acid.
A key consequence of squalene synthase inhibition is the accumulation of the substrate FPP and its metabolic precursors. This buildup of farnesyl pyrophosphate can have further cellular effects.
Quantitative Biological Activity Data
The zaragozic acid family members are exceptionally potent inhibitors of squalene synthase. The following table summarizes key quantitative data for some of the most well-studied zaragozic acids.
| Compound | Target Enzyme | Organism | Assay Type | IC50 | Ki | Reference(s) |
| Zaragozic Acid A | Squalene Synthase | Rat (liver) | Enzyme Inhibition | 5.0 nM | 78 pM | |
| Zaragozic Acid B | Squalene Synthase | Rat (liver) | Enzyme Inhibition | - | 29 pM | |
| Zaragozic Acid C | Squalene Synthase | Rat (liver) | Enzyme Inhibition | - | 45 pM | |
| Zaragozic Acid A | Cholesterol Synthesis | Human (Hep G2 cells) | Cell-based | 6 µM | - | |
| Zaragozic Acid B | Cholesterol Synthesis | Human (Hep G2 cells) | Cell-based | 0.6 µM | - | |
| This compound | Cholesterol Synthesis | Human (Hep G2 cells) | Cell-based | 4 µM | - | |
| Zaragozic Acid A | Hepatic Cholesterol Synthesis | Mouse | In vivo | 200 µg/kg (ED50) | - |
Therapeutic Potential
The potent biological activities of zaragozic acids have led to the exploration of their therapeutic potential in two main areas:
-
Antihypercholesterolemic Agents: By inhibiting cholesterol biosynthesis, zaragozic acids have been shown to lower plasma cholesterol levels in primates. Treatment with zaragozic acid A has also been observed to increase the levels of hepatic low-density lipoprotein (LDL) receptor mRNA in rats, which would further contribute to lowering cholesterol.
-
Antifungal Agents: Ergosterol is an essential component of fungal cell membranes. The inhibition of its synthesis by zaragozic acids leads to potent antifungal and fungicidal activity.
Experimental Protocols
Squalene Synthase Inhibition Assay
A common method to determine the inhibitory activity of zaragozic acids against squalene synthase involves monitoring the conversion of a radiolabeled substrate to the product.
dot
Caption: A generalized workflow for a squalene synthase inhibition assay.
Detailed Methodology:
-
Enzyme Preparation: A microsomal fraction containing squalene synthase is typically prepared from rat liver homogenates by differential centrifugation.
-
Assay Mixture: The assay is conducted in a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing essential cofactors such as 10 mM NADPH, 5.5 mM MgCl₂, and 11 mM NaF.
-
Inhibition: The enzyme preparation is pre-incubated with varying concentrations of the zaragozic acid or a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP).
-
Incubation: The reaction mixture is incubated at 30°C for a set period, typically 20 minutes.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids, including the newly synthesized [¹⁴C]squalene, are extracted using an organic solvent like hexane.
-
Quantification: The amount of [¹⁴C]squalene produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the zaragozic acid is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined. For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the substrate (FPP).
Cell-Based Cholesterol Synthesis Assay
The effect of zaragozic acids on cholesterol synthesis in a cellular context can be assessed using cultured cells, such as the human hepatoma cell line Hep G2.
Methodology Outline:
-
Cell Culture: Hep G2 cells are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the zaragozic acid.
-
Metabolic Labeling: A radiolabeled precursor, such as [³H]mevalonate, is added to the culture medium.
-
Incubation: The cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction and Separation: The cellular lipids are extracted, and the different lipid fractions (including cholesterol, farnesyl diphosphate, and organic acids) are separated, often using chromatography techniques.
-
Quantification: The amount of radioactivity in the cholesterol fraction is measured to determine the rate of cholesterol synthesis.
-
Data Analysis: The inhibition of cholesterol synthesis is calculated relative to untreated control cells to determine the IC50 value.
Conclusion
The zaragozic acid family of compounds represents a class of highly potent and specific inhibitors of squalene synthase. Their ability to block sterol biosynthesis in both mammals and fungi has established them as important lead compounds for the development of cholesterol-lowering and antifungal drugs. The detailed understanding of their mechanism of action and biological activities, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further research and development in this area. The unique core structure of zaragozic acids also continues to be a compelling target for total synthesis efforts.
References
- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Zaragozic acid - Wikipedia [en.wikipedia.org]
Zaragozic Acid C: A Picomolar Competitive Inhibitor of Squalene Synthase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Zaragozic acid C is a potent, naturally occurring inhibitor of the enzyme squalene (B77637) synthase.[1][2][3][4] This enzyme catalyzes the first committed step in the biosynthesis of sterols, including cholesterol in mammals and ergosterol (B1671047) in fungi.[1] By targeting this crucial enzymatic step, this compound effectively blocks the entire downstream pathway of sterol production. Its high potency, with inhibition constants in the picomolar range, and its competitive mechanism of action make it a subject of significant interest for the development of cholesterol-lowering and antifungal therapeutic agents. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and key biological pathways related to the inhibitory activity of this compound.
Quantitative Inhibition Data
The zaragozic acids, including variant C, are characterized by their exceptionally strong binding to squalene synthase. The inhibitory potency is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. This compound exhibits a Ki in the picomolar range, indicating extremely tight binding to the enzyme's active site.
| Inhibitor | Apparent Ki (pM) | Target Enzyme | Source Organism for Enzyme |
| Zaragozic Acid A | 78 | Squalene Synthase | Rat Liver |
| Zaragozic Acid B | 29 | Squalene Synthase | Rat Liver |
| This compound | 45 | Squalene Synthase | Rat Liver |
| Data sourced from Bergstrom et al., 1993. |
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor of squalene synthase with respect to its substrate, farnesyl pyrophosphate (FPP). This means that this compound and FPP compete for binding to the same active site on the enzyme. The structural similarity between this compound and the natural substrate allows it to occupy the active site, thereby preventing the binding and subsequent conversion of FPP to squalene. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax).
Figure 1: Competitive inhibition of squalene synthase by this compound.
Signaling Pathway: Inhibition of Cholesterol Biosynthesis
This compound intervenes at a critical juncture in the cholesterol biosynthesis pathway. By inhibiting squalene synthase, it prevents the formation of squalene, the precursor to lanosterol (B1674476) and, ultimately, cholesterol. This leads to an accumulation of the upstream substrate, farnesyl pyrophosphate (FPP).
Figure 2: Inhibition of the cholesterol biosynthesis pathway by this compound.
Experimental Protocols
The determination of the inhibitory potency of this compound involves a squalene synthase inhibition assay. The following protocol is based on the methodology described by Bergstrom et al. (1993).
1. Enzyme Preparation:
-
Microsomes containing squalene synthase are prepared from the livers of male Sprague-Dawley rats.
-
To upregulate enzyme expression, rats are fed a diet containing 0.1% lovastatin (B1675250) for 5 days prior to sacrifice.
2. Squalene Synthase Assay:
-
Assay Mixture (1 mL total volume):
-
50 mM HEPES buffer (pH 7.5)
-
10 mM NADPH
-
11 mM NaF
-
5.5 mM MgCl2
-
Varying concentrations of [4-¹⁴C]farnesyl pyrophosphate (FPP) as the substrate (e.g., 0.2 µM to 10 µM for kinetic studies).
-
1 mg of squalene (as a carrier)
-
2.2 µg of microsomal protein (enzyme source)
-
Varying concentrations of this compound.
-
-
Incubation: The reaction mixture is incubated for 20 minutes at 30°C.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipid-soluble products, including [¹⁴C]squalene, are extracted.
-
Quantification: The amount of [¹⁴C]squalene formed is quantified using liquid scintillation counting.
3. Data Analysis:
-
The initial reaction velocities are determined at different substrate and inhibitor concentrations.
-
The data are plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition and to calculate the apparent Ki value.
References
The Structure-Activity Relationship of Zaragozic Acid Analogs: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of zaragozic acid analogs, potent inhibitors of squalene (B77637) synthase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the structural requirements for optimal inhibitory activity, details experimental protocols for assessing analog performance, and visualizes the intricate signaling pathways involved.
Introduction: The Promise of Zaragozic Acids
Zaragozic acids, a class of fungal metabolites, have garnered significant attention for their potent, picomolar-level competitive inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This inhibitory action makes them promising candidates for the development of cholesterol-lowering and antifungal agents.[2][3] The core structure of these molecules is a highly conserved 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid scaffold.[2][3] Variations in the C1-alkyl and C6-acyl side chains across different analogs are the primary determinants of their biological activity. This guide explores the nuanced relationships between these structural modifications and the resulting inhibitory potency.
Core Structure and Key Modifications
The zaragozic acid molecule consists of a dense bicyclic core and two variable side chains at the C1 and C6 positions. The integrity of the tricarboxylic acid core is crucial for activity, with modifications at the C4 and C5 positions leading to a significant loss of enzyme inhibition. Conversely, strategic modifications at the C3 position have been shown to enhance in vivo activity.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of zaragozic acid analogs is exquisitely sensitive to the nature of the C1 and C6 side chains. The following tables summarize the quantitative data from various studies, providing a clear comparison of the impact of different structural modifications on squalene synthase inhibition.
Table 1: In Vitro Inhibition of Rat Liver Squalene Synthase by Natural Zaragozic Acids
| Compound | C1-Alkyl Side Chain | C6-Acyl Side Chain | Apparent K_i (pM) |
| Zaragozic Acid A | (4R,6S)-4,6-dimethyl-2-octenoyl | 1'-(acetyloxy)-4'-(phenylmethyl)butyl | 78 |
| Zaragozic Acid B | (4R,6S)-4,6-dimethyl-2-octenoyl | 1'-(acetyloxy)-4'-(4-hydroxyphenyl)butyl | 29 |
| Zaragozic Acid C | (4R,6R)-4,6-dimethyl-2-octenoyl | 1'-(acetyloxy)-5'-methylhexyl | 45 |
| Zaragozic Acid D | 2',4',6'-trimethyl-2'-octenoyl | 1'-(acetyloxy)-4'-(phenylmethyl)butyl | - |
| Zaragozic Acid D2 | 2',4',6'-trimethyl-2'-octenoyl | 1'-(acetyloxy)-4'-(4-hydroxyphenyl)butyl | - |
Note: Ki values for Zaragozic Acids D and D2 were not explicitly found in the search results in a comparable format.
Table 2: In Vitro and In Vivo Activity of C6 Side Chain Analogs of Zaragozic Acid A
| C6-Acyl Side Chain Modification | In Vitro Squalene Synthase Inhibition | In Vivo Hepatic Cholesterol Synthesis Inhibition in Mice |
| Long-chain derivatives (e.g., tetradecanoyl ester) | Subnanomolar inhibitors | Weakly active |
| Short-chain derivatives (e.g., n-butanoyl) | Less active in vitro | Improved oral activity (ED₅₀ = 4.5 mg/kg) |
| Octanoyl ester | Deleterious effect on activity | - |
| ω-phenoxy group | Better activity enhancer than ω-phenyl group | - |
| Carbamates, ethers, and carbonates | Similar activity profiles to esters | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of zaragozic acid analog activity. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Squalene Synthase Inhibition Assay (Radiometric Method)
This assay quantifies the activity of squalene synthase by measuring the incorporation of a radiolabeled substrate into squalene.
Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[¹⁴C]Farnesyl pyrophosphate (FPP)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂
-
Squalene (1 mg/mL)
-
Test compounds (zaragozic acid analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid
-
Silica (B1680970) gel thin-layer chromatography (TLC) sheets
-
Sodium dodecyl sulfate (B86663) (SDS) solution (alkaline)
Procedure:
-
Prepare the assay mixture by combining the assay buffer, squalene, and the desired concentration of the test compound or vehicle control.
-
Add rat liver microsomes to the assay mixture and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding [¹⁴C]FPP.
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Spot the reaction mixture onto a silica gel TLC sheet.
-
Selectively elute the unreacted, polar [¹⁴C]FPP from the silica gel using an alkaline SDS solution. The nonpolar [¹⁴C]squalene will remain adsorbed.
-
Quantify the amount of [¹⁴C]squalene remaining on the TLC sheet using a scintillation counter.
-
Calculate the percent inhibition of squalene synthase activity for each test compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each analog by plotting the percent inhibition against the log of the compound concentration.
In Vivo Inhibition of Hepatic Cholesterol Synthesis in Mice
This assay assesses the ability of zaragozic acid analogs to inhibit cholesterol biosynthesis in a living organism.
Materials:
-
Mice (e.g., male CD-1 mice)
-
Test compounds (zaragozic acid analogs) formulated for oral or intravenous administration
-
[³H]₂O (tritiated water) or [¹⁴C]acetate as a radiolabeled precursor
-
Anesthetic
-
Scintillation fluid
-
Tissue homogenization buffer
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
Procedure:
-
Administer the test compound or vehicle control to the mice at various doses.
-
After a specified period, administer the radiolabeled precursor ([³H]₂O or [¹⁴C]acetate) via intraperitoneal injection.
-
After a set incorporation time (e.g., 1 hour), euthanize the mice and collect the livers.
-
Homogenize the liver tissue in a suitable buffer.
-
Extract the total lipids from the liver homogenate using an organic solvent mixture.
-
Saponify the lipid extract to hydrolyze cholesteryl esters.
-
Isolate the cholesterol from the non-saponifiable fraction using techniques such as precipitation with digitonin (B1670571) or chromatographic separation.
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.
-
Calculate the rate of cholesterol synthesis for each treatment group.
-
Determine the 50% inhibitory dose (ID₅₀) of the test compound by plotting the percent inhibition of cholesterol synthesis against the dose. Zaragozic acid A has been shown to have an ID₅₀ of approximately 200 µg/kg in mice.
Signaling Pathways and Logical Relationships
Zaragozic acids exert their effects by intervening in critical cellular pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Cholesterol Biosynthesis Pathway Inhibition
Zaragozic acids directly inhibit squalene synthase, a key enzyme that catalyzes the first committed step in sterol biosynthesis. This blockade prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing the downstream production of cholesterol.
References
- 1. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 2. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Properties of Zaragozic Acids: A Technical Guide for Drug Development Professionals
An In-depth Examination of Squalene (B77637) Synthase Inhibitors as Potent Antifungal Agents
Introduction
Zaragozic acids, also known as squalestatins, are a class of natural products produced by various fungi.[1][2][3] First discovered in the early 1990s, these compounds have garnered significant interest due to their potent inhibitory activity against squalene synthase, a critical enzyme in the sterol biosynthesis pathway.[1][2] This unique mechanism of action makes them promising candidates for development as both cholesterol-lowering and antifungal agents. This technical guide provides a comprehensive overview of the antifungal properties of Zaragozic acids, focusing on their mechanism of action, quantitative antifungal activity, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary antifungal activity of Zaragozic acids stems from their potent and specific inhibition of squalene synthase (EC 2.5.1.21). This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. In fungi, the end product of this pathway is ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.
By inhibiting squalene synthase, Zaragozic acids disrupt the production of ergosterol, leading to a cascade of detrimental effects on the fungal cell:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of Farnesyl Pyrophosphate: The blockage of the pathway leads to the accumulation of FPP, which can be cytotoxic to the cell.
-
Cell Growth Arrest and Death: The combination of membrane disruption and the accumulation of toxic precursors ultimately leads to the inhibition of fungal growth and, in many cases, cell death.
The specificity of Zaragozic acids for squalene synthase, an enzyme downstream of the branch point for the synthesis of other essential isoprenoids, makes them highly selective inhibitors of sterol biosynthesis.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Zaragozic Acids
Quantitative Antifungal Activity
Table 1: In Vitro Inhibitory Activity of Zaragozic Acids
| Compound | Target/Organism | Assay Type | Value | Reference(s) |
| Zaragozic Acid A | Rat Liver Squalene Synthase | Ki | 78 pM | |
| Zaragozic Acid B | Rat Liver Squalene Synthase | Ki | 29 pM | |
| Zaragozic Acid C | Rat Liver Squalene Synthase | Ki | 45 pM | |
| Squalestatin 1 (Zaragozic Acid A) | Candida albicans Squalene Synthase | IC50 | Potent Inhibition (exact value not specified) | |
| Squalestatin 1 (Zaragozic Acid A) | Various Fungi | MIC | Broad Spectrum Activity (specific values not detailed) |
Note: The majority of publicly available data focuses on the potent inhibition of mammalian squalene synthase, with the antifungal activity often described qualitatively as "broad spectrum." Further research is needed to establish a comprehensive MIC profile against a wide range of fungal pathogens.
Experimental Protocols
The evaluation of the antifungal properties of Zaragozic acids involves standardized in vitro assays. The following are detailed methodologies for key experiments.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
a. Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0.
-
Sterile 96-well microtiter plates.
-
Zaragozic acid stock solution (dissolved in a suitable solvent like DMSO).
-
Yeast inoculum, standardized to a final concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading).
b. Procedure:
-
Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the Zaragozic acid stock solution in RPMI-1640 medium directly in the microtiter plates. The final concentration range should typically span from 0.03 to 16 µg/mL, though this may be adjusted based on the expected potency of the compound.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar (B569324) at 35°C. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
Experimental Workflow: Antifungal Susceptibility Testing
Squalene Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of squalene synthase.
a. Materials:
-
Purified or microsomal preparation of fungal squalene synthase.
-
[14C]-Farnesyl pyrophosphate (FPP) as the substrate.
-
NADPH.
-
Assay buffer (e.g., potassium phosphate (B84403) buffer containing MgCl2 and a reducing agent like dithiothreitol).
-
Zaragozic acid stock solution.
-
Scintillation fluid and scintillation counter.
b. Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, NADPH, and the desired concentration of Zaragozic acid.
-
Enzyme Addition: Add the squalene synthase preparation to the reaction mixture and pre-incubate for a defined period at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiation of Reaction: Start the reaction by adding the [14C]-FPP substrate.
-
Incubation: Incubate the reaction mixture for a specific time, allowing for the enzymatic conversion of FPP to squalene.
-
Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the lipid-soluble squalene using an organic solvent such as hexane.
-
Quantification: Transfer the organic phase containing the [14C]-squalene to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of [14C]-squalene produced in the presence of the inhibitor to that of a control reaction without the inhibitor. Calculate the percent inhibition and, if desired, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Logical Relationship: From Inhibition to Fungicidal Effect
The antifungal effect of Zaragozic acids can be understood as a logical progression of events initiated by the specific inhibition of a key metabolic enzyme.
Logical Flow: Mechanism of Antifungal Action
Conclusion and Future Directions
Zaragozic acids represent a compelling class of antifungal agents with a well-defined mechanism of action targeting a crucial enzyme in fungal physiology. Their potent inhibition of squalene synthase leads to the disruption of ergosterol biosynthesis and subsequent fungal cell death. While their broad-spectrum in vitro activity is established, a more comprehensive and publicly available dataset of MIC values against a wide array of clinical fungal isolates would be invaluable for guiding further drug development efforts. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these promising antifungal compounds. Future research should focus on optimizing the therapeutic index of Zaragozic acid derivatives to enhance their antifungal efficacy while minimizing potential off-target effects, paving the way for their potential clinical application in the treatment of invasive fungal infections.
References
- 1. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COMPETITIVE INHIBITION OF SQUALENE SYNTHETASE BY SQUALESTATIN 1 [jstage.jst.go.jp]
The Role of Zaragozic Acid C in Inhibiting Cholesterol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic acid C, a fungal metabolite, has emerged as a potent and highly specific inhibitor of cholesterol biosynthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory action of this compound, focusing on its role as a competitive inhibitor of squalene (B77637) synthase. This document details the kinetics of this inhibition, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for key assays used to characterize its activity. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the scientific principles and methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of cholesterol metabolism and the development of novel therapeutic agents for hypercholesterolemia.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases. The biosynthesis of cholesterol is a complex, multi-step process, offering several targets for therapeutic intervention. One such critical enzyme in this pathway is squalene synthase (farnesyl-diphosphate farnesyltransferase), which catalyzes the first committed step in cholesterol synthesis—the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] Inhibition of squalene synthase presents an attractive strategy for lowering cholesterol levels as it diverts FPP away from sterol synthesis without affecting other essential non-sterol isoprenoid pathways.[3]
Zaragozic acids are a family of natural products isolated from various fungi that have been identified as potent inhibitors of squalene synthase.[4][5] this compound, in particular, exhibits picomolar inhibitory activity against this enzyme.[4] This guide focuses specifically on the role and characterization of this compound as a cholesterol synthesis inhibitor.
Mechanism of Action of this compound
This compound functions as a potent competitive inhibitor of squalene synthase.[4] Its unique molecular structure, featuring a highly oxygenated 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid core, mimics the transition state of the substrate, farnesyl pyrophosphate, within the active site of the enzyme.[2][4] This competitive inhibition mechanism means that this compound reversibly binds to the active site of squalene synthase, thereby preventing the binding of the natural substrate, FPP, and halting the synthesis of squalene. The inhibition by Zaragozic acids is potent, with reported Ki values in the picomolar range.[4]
The inhibition of squalene synthase by this compound leads to a downstream reduction in cholesterol synthesis. In cellular and in vivo models, this inhibition results in the accumulation of metabolic precursors upstream of squalene synthase, such as farnesyl diphosphate, which is then metabolized to farnesol (B120207) and other organic acids.[4]
Cholesterol Biosynthesis Pathway and Inhibition by this compound.
Quantitative Data on Inhibitory Activity
The potency of this compound as a squalene synthase inhibitor has been quantified in various studies. The following table summarizes key inhibitory constants.
| Compound | Enzyme Source | Assay Type | IC50 | Ki | Reference |
| This compound | Rat Liver Microsomes | Radiometric | 4 µM (in HepG2 cells) | 45 pM | [4][6] |
| Zaragozic Acid A | Rat Liver Microsomes | Radiometric | 6 µM (in HepG2 cells) | 78 pM | [4][6] |
| Zaragozic Acid B | Rat Liver Microsomes | Radiometric | 0.6 µM (in HepG2 cells) | 29 pM | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Preparation of Rat Liver Microsomes
This protocol describes the isolation of microsomes from rat liver, which serve as a rich source of squalene synthase for in vitro assays.
Materials:
-
Male Sprague-Dawley rats
-
Homogenization buffer: 0.1 M potassium phosphate (B84403) (pH 7.4), 0.25 M sucrose, 1 mM EDTA
-
Centrifuge tubes
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Euthanize rats and perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.
-
Homogenize the minced liver using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S10 fraction) and transfer it to ultracentrifuge tubes.
-
Centrifuge the S10 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Store the microsomal suspension in aliquots at -80°C until use.
Workflow for the Preparation of Rat Liver Microsomes.
Squalene Synthase Activity Assay (Radiometric)
This assay measures the activity of squalene synthase by quantifying the incorporation of a radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate, into squalene.
Materials:
-
Rat liver microsomes (prepared as in 4.1)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM NaF
-
[¹⁴C]Farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound or other inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation vials and cocktail
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane (B92381)/ethyl acetate (B1210297) (9:1, v/v) developing solvent
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration 1 mM), and the desired concentration of this compound or vehicle control.
-
Add rat liver microsomes (typically 50-100 µg of protein) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [¹⁴C]FPP (final concentration ~10 µM).
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding 1 ml of ethanol (B145695) containing 10% KOH.
-
Saponify the lipids by heating at 70°C for 30 minutes.
-
Extract the non-saponifiable lipids (including squalene) three times with 2 ml of hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of hexane and spot it onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a hexane/ethyl acetate (9:1, v/v) solvent system.
-
Visualize the squalene band (using a squalene standard) under UV light or with iodine vapor.
-
Scrape the silica corresponding to the squalene band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Inhibition of Cholesterol Synthesis in HepG2 Cells
This cell-based assay assesses the ability of this compound to inhibit de novo cholesterol synthesis in a human hepatoma cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
[¹⁴C]Acetate
-
This compound
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
TLC plates and developing solvent
-
Scintillation counter
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Incubate the cells with various concentrations of this compound in serum-free DMEM for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]acetate to the culture medium and incubate for an additional 2-4 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Separate the cholesterol from other lipids using TLC.
-
Identify the cholesterol band by co-migration with a cholesterol standard.
-
Scrape the silica corresponding to the cholesterol band into a scintillation vial.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
-
Calculate the IC50 value of this compound for cholesterol synthesis inhibition.
Workflow for Cholesterol Synthesis Inhibition Assay in HepG2 Cells.
Conclusion
This compound is a powerful tool for studying cholesterol biosynthesis and a promising lead compound for the development of cholesterol-lowering drugs. Its high specificity and potency as a competitive inhibitor of squalene synthase make it a subject of significant interest in the fields of biochemistry, pharmacology, and medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other squalene synthase inhibitors. The detailed methodologies will enable reproducible and rigorous scientific inquiry, ultimately contributing to the development of novel treatments for hypercholesterolemia and related cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaragozic Acids [drugfuture.com]
- 6. pnas.org [pnas.org]
Methodological & Application
Total Synthesis of Zaragozic Acid C: A Compilation of Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acid C, a potent inhibitor of squalene (B77637) synthase, represents a formidable challenge in synthetic organic chemistry due to its densely functionalized and stereochemically complex 2,8-dioxabicyclo[3.2.1]octane core. Its potential as a cholesterol-lowering agent has spurred the development of numerous elegant and innovative total syntheses. This document provides a detailed overview of the experimental procedures from several key total syntheses, offering a valuable resource for researchers in natural product synthesis and drug development. The protocols and data presented are compiled from the seminal works of Evans, Nicolaou, and Carreira, among others, highlighting a variety of strategic approaches to this intricate molecule.
Synthetic Strategies at a Glance
The total synthesis of this compound has been approached from several distinct strategic viewpoints. These include, but are not limited to:
-
Asymmetric Aldol Reactions: Pioneered by Evans, this approach utilizes chiral auxiliaries to establish key stereocenters early in the synthesis.
-
Sharpless Asymmetric Dihydroxylation: Employed by Nicolaou and others, this powerful method allows for the stereocontrolled introduction of multiple hydroxyl groups.
-
Ireland-Claisen Rearrangement: This sigmatropic rearrangement has been effectively used to set key carbon-carbon bonds and stereocenters.
-
Photochemical C-H Acylation: A more recent innovation, this strategy enables the direct functionalization of C-H bonds, offering a novel disconnection.
-
Silyl Glyoxylate Cascade Reactions: This approach allows for the rapid assembly of the complex core through a cascade of reactions.
The following sections will provide detailed experimental protocols for key transformations from selected syntheses, along with tabulated data for comparison.
Diagram of a Generalized Synthetic Approach
The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the key stages of assembling the complex natural product.
Application Notes and Protocols for the Extraction of Zaragozic Acid C from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acids are a family of fungal metabolites that act as potent inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Zaragozic acid C, specifically, is produced by the fungus Leptodontium elatius var. elatius.[2][3] Its intricate structure, featuring a novel 2,8-dioxobicyclo[3.2.1]octane core, and its biological activity make it a molecule of significant interest for the development of hypocholesterolemic agents.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures of Leptodontium elatius.
Fungal Strain and Fermentation
The production of this compound is achieved through a two-stage, solid-state fermentation of Leptodontium elatius var. elatius (ATCC 70411).
Culture Maintenance and Inoculum Preparation
The fungal strain is maintained on agar (B569324) slants of a suitable nutrient medium. For inoculum preparation, a seed culture is grown in a liquid medium to generate sufficient biomass for inoculation of the solid-state fermentation medium.
Two-Stage Solid-State Fermentation
This compound production is carried out in a two-stage fermentation process. The first stage involves the growth of mycelia in a liquid seed medium. In the second stage, the mycelial culture is inoculated onto a solid-state fermentation medium.
Table 1: Composition of Fermentation Media
| Medium Component | Concentration (g/L) | Notes |
| Medium E (Solid-State) | For second-stage fermentation | |
| Cracked Corn | 10 g per flask | In a 250-mL nonbaffled Erlenmeyer flask |
| Base Liquid 2 | 10 mL per flask | Added to the cracked corn |
| Base Liquid 2 | ||
| Ardamine PH | 0.2 | |
| KH2PO4 | 0.1 | |
| MgSO4·7H2O | 0.1 | |
| Sodium Tartrate | 0.1 | |
| FeSO4·7H2O | 0.01 | |
| ZnSO4·7H2O | 0.01 |
Experimental Protocols
Protocol 1: Fermentation of Leptodontium elatius for this compound Production
-
Inoculum Preparation: Inoculate a suitable liquid seed medium with Leptodontium elatius var. elatius from an agar slant. Incubate at 25°C with agitation until sufficient mycelial growth is achieved.
-
Solid-State Fermentation: In a 250-mL nonbaffled Erlenmeyer flask, combine 10 g of cracked corn and 10 mL of sterile Base Liquid 2.
-
Inoculation: Inoculate the solid-state medium with the mycelial culture from the inoculum preparation step.
-
Incubation: Incubate the solid-state fermentation flasks at 25°C for 21 days.
Protocol 2: Extraction and Purification of this compound
This protocol outlines a four-step process for the isolation of this compound, taking advantage of its amphipathic nature.
1. Methanol (B129727) Extraction: a. Following the 21-day incubation period, extract the entire contents of the fermentation flasks with methanol. b. The ratio of methanol to the fungal culture should be sufficient to ensure thorough extraction. A common starting point is a 2:1 or 3:1 (v/w) ratio of solvent to solid material. c. Agitate the mixture for several hours to facilitate extraction. d. Separate the methanol extract from the solid residue by filtration or centrifugation. e. Concentrate the methanol extract under reduced pressure to yield a crude extract.
2. Diaion HP-20 Resin Chromatography: a. Resin Preparation: Prepare a column with Diaion HP-20 resin. The column dimensions will depend on the amount of crude extract. A general guideline is a bed volume that is 10-20 times the volume of the concentrated crude extract. b. Equilibration: Equilibrate the column with deionized water. c. Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and load it onto the equilibrated HP-20 column. d. Washing: Wash the column with deionized water to remove highly polar impurities. e. Elution: Elute the this compound using a stepwise or linear gradient of increasing methanol concentration in water. Collect fractions and monitor for the presence of the target compound using analytical HPLC.
3. Dowex 1-X2 Anion Exchange Chromatography: a. Resin Preparation: Use Dowex 1x2 resin in the chloride form. Wash the resin with a 1:1 (v/v) mixture of methanol and 3% aqueous NaCl. b. Sample Loading: Pool the this compound-containing fractions from the HP-20 chromatography, adjust the pH if necessary to ensure the carboxylic acid groups are ionized, and load the solution onto the Dowex 1-X2 column. c. Washing: Wash the column with a suitable buffer to remove unbound impurities. d. Elution: Elute the bound this compound with a solution of 9:1 (v/v) methanol and 3% aqueous ammonium (B1175870) chloride.
4. Preparative Reverse-Phase HPLC: a. Column: A preparative C18 or C8 column is suitable for the final purification step. b. Mobile Phase: A common mobile phase system is a gradient of methanol or acetonitrile (B52724) in water, with an acidic modifier such as phosphoric acid or formic acid to ensure the carboxylic acid groups are protonated. c. Sample Preparation: Concentrate the fractions from the Dowex 1-X2 column that contain this compound. If necessary, perform a solvent exchange to a solvent compatible with the HPLC mobile phase. d. Purification: Inject the concentrated sample onto the preparative HPLC system. Collect fractions corresponding to the this compound peak. e. Desalting and Lyophilization: Pool the pure fractions, remove the organic solvent under reduced pressure, and desalt the sample if necessary (e.g., using a small C18 cartridge). Lyophilize the aqueous solution to obtain pure this compound as a solid.
Protocol 3: Analytical HPLC for Quantification of this compound
This method is used for monitoring the presence and purity of this compound throughout the extraction and purification process.
Table 2: Analytical HPLC Parameters
| Parameter | Specification |
| Column | Dynamax C8, 60Å, 8 µm, 4.6 x 250 mm with a guard module |
| Mobile Phase | Isocratic mixture of 6:4 (v/v) acetonitrile/0.1% phosphoric acid in water |
| Flow Rate | 1 mL/min |
| Detection | UV, wavelength not specified in the initial source, but typically in the low UV range (e.g., 210-220 nm) for compounds of this class. |
| Temperature | Room temperature |
| Retention Time | This compound: 21.7 min |
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Quantitative Data Summary
Storage and Stability
This compound should be stored as a solid powder at -20°C for long-term stability. Stock solutions prepared in a suitable solvent can be stored at -80°C. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
References
Application of Zaragozic Acid C in Fungal Sterol Biosynthesis Studies
Application Note
Introduction
Zaragozic acid C is a potent, naturally occurring inhibitor of squalene (B77637) synthase (EC 2.5.1.21), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[1] this compound, produced by the fungus Leptodontidium elatius, exhibits high specificity and potency, making it an invaluable tool for studying the intricacies of fungal sterol biosynthesis and for the development of novel antifungal agents.[3] This document provides detailed protocols for the application of this compound in both in vitro and in vivo studies of fungal sterol biosynthesis.
Mechanism of Action
This compound acts as a competitive inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, this compound effectively halts the production of ergosterol and other downstream sterols. The zaragozic acids are exceptionally potent inhibitors, with reported Ki values in the picomolar range for mammalian squalene synthase, indicating a very high affinity for the enzyme.
Quantitative Data
In Vitro Inhibition of Squalene Synthase
| Compound | Enzyme Source | Inhibition Type | Ki (apparent) |
| This compound | Rat Liver | Competitive | 45 pM |
In Vivo Inhibition of Ergosterol Biosynthesis
Studies on the effects of inhibitors of ergosterol biosynthesis, such as the azole antifungals, have demonstrated a significant reduction in cellular ergosterol levels in various fungal species. While specific quantitative data for the percentage of ergosterol reduction in a fungal species treated with a known concentration of this compound is not available in the provided search results, the expected outcome is a dose-dependent decrease in ergosterol content. This can be quantified using the protocol outlined below.
Experimental Protocols
In Vitro Inhibition of Fungal Squalene Synthase
This protocol describes a method to determine the inhibitory effect of this compound on fungal squalene synthase activity using a radiolabeled substrate.
Materials:
-
Fungal strain for microsome preparation (e.g., Saccharomyces cerevisiae, Candida albicans)
-
This compound
-
[14C]Farnesyl pyrophosphate ([14C]FPP)
-
NADPH
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Scintillation cocktail
-
Silica (B1680970) gel for thin-layer chromatography (TLC)
-
Microsome preparation buffer (e.g., 0.1 M potassium phosphate pH 7.4, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Glass homogenizer
-
Ultracentrifuge
-
Spectrophotometer
Protocol:
-
Preparation of Fungal Microsomes:
-
Grow the fungal culture to mid-log phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in ice-cold microsome preparation buffer.
-
Disrupt the cells using a glass homogenizer or other suitable method on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of fresh microsome preparation buffer.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Store the microsomes in aliquots at -80°C until use.
-
-
Squalene Synthase Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
MgCl₂
-
DTT
-
NADPH
-
BSA
-
Fungal microsomal preparation (containing a known amount of protein)
-
Varying concentrations of this compound (or solvent control).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]FPP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of alcoholic KOH.
-
Saponify the mixture by heating at 70°C for 30 minutes to hydrolyze any esterified sterols.
-
Extract the non-saponifiable lipids (including squalene) with heptane.
-
Separate the [14C]squalene from the unreacted [14C]FPP by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Visualize the squalene spot (e.g., using iodine vapor or by co-spotting with a squalene standard).
-
Scrape the silica corresponding to the squalene spot into a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [14C]squalene using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Analysis of Ergosterol Content in Fungi
This protocol details the procedure for treating a fungal culture with this compound and subsequently quantifying the cellular ergosterol content by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal strain (e.g., Candida albicans)
-
This compound
-
Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth)
-
Sterile water
-
25% Alcoholic potassium hydroxide (B78521) (KOH)
-
n-Heptane
-
Methanol (HPLC grade)
-
Ergosterol standard
-
Spectrophotometer
-
HPLC system with a UV detector and a C18 reverse-phase column
Protocol:
-
Fungal Culture and Treatment:
-
Inoculate the fungal strain into the liquid growth medium.
-
Grow the culture to early or mid-log phase at the appropriate temperature with shaking.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the fungal cultures at various final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a solvent-only control.
-
Continue to incubate the cultures for a defined period (e.g., 24 hours).
-
-
Ergosterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Determine the wet weight of the cell pellet.
-
Add 25% alcoholic KOH solution to the cell pellet.
-
Vortex the mixture thoroughly.
-
Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Allow the tubes to cool to room temperature.
-
Add sterile water and n-heptane to the mixture.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).
-
Centrifuge to separate the phases.
-
Carefully transfer the upper heptane layer to a clean tube.
-
Evaporate the heptane to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Ergosterol Quantification by HPLC:
-
Resuspend the dried lipid extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Prepare a series of ergosterol standards of known concentrations in methanol.
-
Inject the samples and standards onto the HPLC system.
-
Perform the separation using a C18 column with an isocratic mobile phase (e.g., 100% methanol) at a constant flow rate.
-
Detect ergosterol by UV absorbance at 282 nm.
-
Create a standard curve by plotting the peak area of the ergosterol standards against their concentration.
-
Determine the concentration of ergosterol in the samples by interpolating their peak areas on the standard curve.
-
Calculate the ergosterol content as a percentage of the wet weight of the fungal cells.
-
Determine the percentage of ergosterol reduction in the this compound-treated samples compared to the control.
-
Visualizations
Caption: Fungal ergosterol biosynthesis pathway and the site of inhibition by this compound.
Caption: Experimental workflow for studying the effects of this compound.
References
- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 3. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
Using Zaragozic Acid C to Elucidate the Role of Protein Prenylation in Cellular Processes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zaragozic acid C is a potent fungal metabolite renowned for its highly specific inhibition of squalene (B77637) synthase, the enzyme catalyzing the first committed step in cholesterol biosynthesis. This targeted action leads to a build-up of the upstream intermediate, farnesyl pyrophosphate (FPP), which in turn triggers feedback inhibition of the mevalonate (B85504) pathway. Consequently, the cellular pools of FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are depleted. As FPP and GGPP are essential lipid donors for the post-translational modification of a wide array of proteins—a process known as prenylation—this compound serves as a powerful chemical tool to investigate the functional consequences of inhibiting this critical modification. This document provides detailed protocols for utilizing this compound to study protein prenylation and its impact on cellular signaling.
Data Presentation
This compound exhibits a dual mechanism of action that ultimately impacts protein prenylation. It is a picomolar inhibitor of squalene synthase and also directly, albeit less potently, inhibits farnesyltransferase.
| Target Enzyme | Inhibitor | Reported IC50/Ki | Reference |
| Squalene Synthase | This compound | Ki: 45 pM | [1] |
| Farnesyl-Protein Transferase | Zaragozic Acids (general) | Active | [2][3] |
| Farnesyl-Protein Transferase | Zaragozic Acid D/D2 | IC50: 100 nM | [2][3][4] |
Signaling Pathways and Experimental Workflows
Mevalonate Pathway and Inhibition by this compound
The mevalonate pathway is a crucial metabolic cascade that produces isoprenoids for various cellular functions, including cholesterol synthesis and protein prenylation. This compound's primary target is squalene synthase. Inhibition of this enzyme leads to an accumulation of farnesyl pyrophosphate (FPP), which then exerts feedback inhibition on earlier steps in the pathway, such as HMG-CoA reductase and mevalonate kinase.[5][6][7][8][9] This feedback ultimately reduces the available pools of FPP and geranylgeranyl pyrophosphate (GGPP) required for protein prenylation.
Downstream Effects of Inhibited Protein Prenylation
Protein prenylation is essential for the proper localization and function of many signaling proteins, particularly small GTPases like Ras and Rho families.[10][11] Prenylation facilitates their anchoring to cellular membranes, a prerequisite for their interaction with downstream effectors. Inhibition of prenylation by this compound leads to the accumulation of unprenylated, cytosolic, and inactive forms of these proteins, thereby disrupting their signaling cascades.
Experimental Workflow for Assessing Protein Prenylation
A general workflow to investigate the effect of this compound on protein prenylation involves treating cells with the compound, followed by cellular fractionation and analysis of protein localization by Western blotting.
Experimental Protocols
Protocol 1: Metabolic Labeling with [³H]Mevalonic Acid to Assess Overall Prenylation
This protocol measures the incorporation of a radiolabeled precursor into prenylated proteins.
Materials:
-
Cells of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
[³H]Mevalonic acid
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Fluorographic enhancer
-
X-ray film or phosphorimager
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-50 µM) or vehicle control for 12-24 hours.
-
Add [³H]mevalonic acid to the culture medium at a final concentration of 10-50 µCi/mL.
-
Incubate for 4-16 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Following electrophoresis, treat the gel with a fluorographic enhancer according to the manufacturer's instructions.
-
Dry the gel and expose it to X-ray film at -80°C or analyze using a phosphorimager.
-
A decrease in the radioactive signal in the this compound-treated lanes indicates inhibition of protein prenylation.
Protocol 2: Subcellular Fractionation and Western Blotting for Specific Protein Prenylation
This method assesses the prenylation status of a specific protein by its localization to the membrane fraction.
Materials:
-
Cells treated with this compound or vehicle as in Protocol 1.
-
Fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Dounce homogenizer.
-
Ultracentrifuge.
-
Primary antibody specific to the protein of interest (e.g., anti-Ras, anti-RhoA).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes.
-
Lyse the cells using a Dounce homogenizer with 10-20 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Carefully collect the supernatant (cytosolic fraction).
-
Wash the pellet with fractionation buffer and re-centrifuge at 100,000 x g for 30 minutes.
-
Resuspend the final pellet in lysis buffer (this is the membrane fraction).
-
Determine the protein concentration of both cytosolic and membrane fractions.
-
Perform Western blotting on equal amounts of protein from both fractions using an antibody against the protein of interest.
-
In vehicle-treated cells, the prenylated protein should be predominantly in the membrane fraction. In this compound-treated cells, an increase in the protein's presence in the cytosolic fraction indicates inhibition of its prenylation.
Protocol 3: Electrophoretic Mobility Shift Assay for Unprenylated Proteins
Unprenylated small GTPases often exhibit a slight decrease in their electrophoretic mobility on SDS-PAGE compared to their prenylated counterparts. This protocol aims to detect this shift.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
High-resolution SDS-PAGE gels (e.g., 12-15% acrylamide).
-
Western blotting reagents as in Protocol 2.
Procedure:
-
Prepare total cell lysates from control and this compound-treated cells.
-
Load equal amounts of protein into adjacent lanes of a high-resolution SDS-PAGE gel. It is crucial to run the samples on the same gel to accurately compare mobility.
-
Perform electrophoresis for an extended period to maximize the separation of protein isoforms.
-
Transfer the proteins to a membrane and perform Western blotting with an antibody specific to the protein of interest (e.g., RhoA, Rac1).
-
A band shift upwards (slower migration) in the lane with lysate from this compound-treated cells is indicative of an accumulation of the unprenylated form of the protein.
This compound is a valuable pharmacological tool for studying the complex roles of protein prenylation in cellular physiology and pathophysiology. By potently inhibiting squalene synthase and consequently depleting the cellular pools of FPP and GGPP, it allows for a detailed investigation of the consequences of impaired protein prenylation. The protocols outlined in this document provide a framework for researchers to explore the impact of this compound on global and specific protein prenylation, thereby facilitating a deeper understanding of the signaling pathways governed by this critical post-translational modification.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase. (CHEMBL1147394) - ChEMBL [ebi.ac.uk]
- 3. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A model for farnesoid feedback control in the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. researchgate.net [researchgate.net]
Cell-Based Assays for Testing Zaragozic Acid C Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acid C is a potent, naturally occurring inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively curtails the production of cholesterol and other downstream isoprenoids.[1][2] This mechanism of action makes it a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia and certain cancers that exhibit a dependency on de novo cholesterol synthesis. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro, focusing on its impact on cell viability, apoptosis, and cholesterol synthesis.
Mechanism of Action: Inhibition of Squalene Synthase
This compound competitively inhibits squalene synthase with high potency, exhibiting a Ki value of 45 pM against rat liver squalene synthase.[1] This inhibition occurs at a key branching point in the mevalonate (B85504) pathway, leading to a specific reduction in the synthesis of cholesterol and other sterols without affecting the production of essential non-sterol isoprenoids derived from farnesyl pyrophosphate.
This compound inhibits Squalene Synthase.
Quantitative Data Summary
The following tables summarize the reported efficacy of Zaragozic acids in various experimental systems.
| Compound | Assay | Cell Line/System | Result | Reference |
| This compound | Enzyme Inhibition (Ki) | Rat Liver Squalene Synthase | 45 pM | |
| Zaragozic Acid A | Enzyme Inhibition (Ki) | Rat Liver Squalene Synthase | 78 pM | |
| Zaragozic Acid B | Enzyme Inhibition (Ki) | Rat Liver Squalene Synthase | 29 pM | |
| This compound | Cholesterol Reduction | Human Neuroblastoma Cells | ~30% reduction at 50 µM | |
| Zaragozic Acid A | Cholesterol Synthesis Inhibition | HepG2 Cells | Inhibition Observed | |
| Zaragozic Acid A | In vivo Cholesterol Synthesis Inhibition | Mouse | 50% Inhibitory Dose: 200 µg/kg | |
| Zaragozic Acid A | Growth Arrest & Cell Death | LNCaP Cells | Effects observed at 40 µM |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT/XTT cell viability assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically ~570 nm for MTT and ~450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Workflow for Annexin V apoptosis assay.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Cellular Cholesterol Measurement Assay
This protocol quantifies the total cellular cholesterol content.
Materials:
-
Target cell line
-
This compound
-
Cholesterol Quantitation Kit (e.g., fluorometric or colorimetric)
-
Cell lysis buffer
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Cholesterol Assay:
-
Follow the manufacturer's instructions for the cholesterol quantitation kit. This typically involves incubating the cell lysate with a reaction mixture containing cholesterol oxidase and a probe.
-
The reaction produces a fluorescent or colorimetric signal that is proportional to the amount of cholesterol.
-
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the cholesterol content to the total protein concentration of the cell lysate. Compare the cholesterol levels in treated cells to untreated controls to determine the percentage of cholesterol reduction. A study on human neuroblastoma cells showed that treatment with 50 µM Zaragozic acid resulted in an approximately 30% reduction in cellular cholesterol.
Conclusion
The cell-based assays described in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound. By quantifying its effects on cell viability, apoptosis, and cholesterol synthesis, researchers can gain valuable insights into its potential as a therapeutic agent and further elucidate its cellular mechanisms of action. The provided protocols can be adapted to various cell lines and experimental conditions to suit specific research needs.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Zaragozic Acid C
Welcome to the technical support center for the total synthesis of Zaragozic acid C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthetic process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on improving reaction yields and overcoming common obstacles.
Construction of the Dioxabicyclo[3.2.1]octane Core
Question: We are experiencing low yields during the acid-catalyzed cyclization to form the 2,8-dioxabicyclo[3.2.1]octane core. What are the potential causes and solutions?
Answer: Low yields in this crucial step often stem from several factors:
-
Incomplete Deprotection: Ensure complete removal of all protecting groups, particularly silyl (B83357) ethers, prior to attempting cyclization. Residual protecting groups can hinder the necessary hemiacetal formation and subsequent ketalization. Consider extending deprotection reaction times or using a stronger fluoride (B91410) source like TBAF in THF.
-
Suboptimal pH: The pH of the reaction medium is critical. A mildly acidic environment is required to facilitate both hemiacetal formation and the final ketalization. If the medium is too acidic, it can lead to degradation of the sensitive polyhydroxylated acyclic precursor. Consider using buffered acidic conditions or a milder acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Formation of Side Products: The acyclic precursor is prone to side reactions, including elimination and intermolecular reactions. Running the reaction at lower temperatures and higher dilutions can sometimes minimize the formation of these byproducts.
-
Stereochemical Issues: The stereochemistry of the acyclic precursor can significantly influence the ease of cyclization. Ensure the correct stereocenters have been established in the preceding steps, as an incorrect diastereomer may not readily adopt the conformation required for cyclization.
Stereocontrol in Key Reactions
Question: We are observing poor diastereoselectivity in the Sharpless asymmetric dihydroxylation of our diene precursor. How can we improve this?
Answer: Achieving high diastereoselectivity in the Sharpless asymmetric dihydroxylation is a known challenge in the synthesis of this compound.[1] Here are some troubleshooting steps:
-
Ligand Choice and Quality: The choice between AD-mix-α and AD-mix-β is critical for obtaining the desired stereoisomer. Ensure the ligand is of high purity and has not degraded.
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, which can disfavor a competing, non-enantioselective catalytic cycle.[2]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even lower) can often enhance enantioselectivity, although it may require longer reaction times.[2]
-
Co-oxidant and Additives: The nature of the co-oxidant can influence the reaction. While potassium ferricyanide (B76249) is standard in AD-mix, ensure it is fresh. The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) has been shown to accelerate the hydrolysis of the osmate ester and can sometimes improve yields and selectivity.
Question: Our Ireland-Claisen rearrangement is resulting in a mixture of diastereomers. What factors influence the stereochemical outcome?
Answer: The stereochemical outcome of the Ireland-Claisen rearrangement is highly dependent on the geometry of the silyl ketene (B1206846) acetal (B89532) intermediate.
-
Solvent Effects: The choice of solvent can significantly influence the E/Z selectivity of the enolate formation. Non-coordinating solvents like THF typically favor the formation of the (E)-ketene acetal, while coordinating solvents or additives like HMPA can favor the (Z)-isomeric silyl ketene acetal.[3] Careful tuning of the solvent system is crucial.
-
Base Selection: The choice of base (e.g., LDA, LHMDS) can also impact the enolate geometry.
-
Substrate Sterics: The steric bulk of the substituents on the allyl ester can influence the facial selectivity of the rearrangement.[3]
Protecting Group Strategy
Question: We are struggling with the selective deprotection of the multiple hydroxyl and carboxyl groups in the late stages of the synthesis. What is a robust protecting group strategy?
Answer: The densely functionalized core of this compound necessitates a carefully planned and orthogonal protecting group strategy.
-
Orthogonal Protection: Employ protecting groups that can be removed under distinct conditions. For example, use silyl ethers (e.g., TBS, TIPS) for hydroxyl groups, which are acid-labile, and benzyl (B1604629) ethers for other hydroxyls, which can be removed by hydrogenolysis. Carboxylic acids are often protected as methyl or t-butyl esters, which can be cleaved under basic or acidic conditions, respectively.
-
Steric Hindrance: Take advantage of the different steric environments of the hydroxyl groups. Bulky protecting groups like TBDPS can be selectively introduced at less hindered positions.
-
Chemoselectivity: In some cases, chemoselective deprotection can be achieved. For instance, the C3 carboxylic acid is often found to be more sterically accessible than the C4 and C5 acids, allowing for selective manipulation.
Quantitative Data Summary
The following table summarizes reported yields for key transformations in various total syntheses of this compound. This data is intended for comparative purposes to aid in evaluating different synthetic routes and identifying potential areas for optimization.
| Synthetic Route (Lead Author) | Key Transformation | Substrate | Product | Reported Yield (%) |
| Inoue (2017) | Photochemical C(sp³)–H Acylation & Oxidative Opening | 1,2-Diketone Precursor | Densely Functionalized Keto Ester | 62 (over 2 steps) |
| Carreira (1995) | Double Sharpless Asymmetric Dihydroxylation | Diene Precursor | Tetraol | ~70-80 (estimated from similar reports) |
| Johnson (2008) | Silyl Glyoxylate Cascade | Silyl Glyoxylate & Vinyl Grignard | Polyoxygenated Backbone | Not explicitly stated in abstracts |
| Rizzacasa (2006) | Ireland-Claisen Rearrangement | Allylic Ester | γ,δ-Unsaturated Carboxylic Acid | Good to excellent (qualitative description) |
Note: Yields are highly substrate-dependent and may vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed experimental procedures for key reactions are provided below. These protocols are adapted from published literature and may require optimization for specific laboratory conditions.
Inoue's Photochemical C(sp³)–H Acylation
This key step in the Inoue synthesis allows for the construction of the congested C4 and C5 stereocenters.
Protocol: A solution of the 1,2-diketone precursor in a suitable solvent (e.g., benzene (B151609) or toluene) is irradiated with a violet LED (λ ≈ 405 nm) in a microflow reactor. The resulting cyclobutanol (B46151) intermediate is then treated with an oxidizing agent such as lead tetraacetate (Pb(OAc)₄) in methanol (B129727) to afford the densely functionalized keto ester.
Sharpless Asymmetric Dihydroxylation (General Procedure)
This reaction is a cornerstone for establishing the stereochemistry of the polyol backbone.
Protocol: To a vigorously stirred biphasic mixture of t-BuOH and water (1:1) at 0 °C is added the appropriate AD-mix (α or β). The mixture is stirred until the phases are clear. The alkene substrate is then added, and the reaction is stirred at 0 °C until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of sodium sulfite, and the product is extracted with an organic solvent.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the total synthesis of this compound.
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields in a key reaction step.
References
Technical Support Center: Zaragozic Acid C Purification
Welcome to the technical support center for the purification of Zaragozic acid C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this potent squalene (B77637) synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a structurally complex polyketide with multiple acidic functional groups and stereocenters. The primary challenges in its purification include:
-
High Polarity: Its polar nature can lead to strong interactions with silica (B1680970) gel, causing peak tailing and poor recovery in normal-phase chromatography.
-
Co-eluting Impurities: Fermentation broths or synthetic reaction mixtures often contain structurally related impurities that are difficult to resolve.
-
Instability: The molecule can be sensitive to pH and temperature, potentially leading to degradation during purification.
-
Low Yield: Multi-step purification processes can result in significant product loss.
Q2: What is the general purification strategy for this compound from a fermentation broth?
A2: A common multi-step strategy involves:
-
Initial Extraction: Extraction from the fermentation broth using a water-miscible organic solvent like methanol (B129727).
-
Solid-Phase Extraction (SPE): Enrichment of the crude extract on a polymeric resin (e.g., HP-20) to remove highly polar impurities.
-
Anion-Exchange Chromatography: Further purification based on the acidic nature of this compound.
-
Preparative Reversed-Phase HPLC (RP-HPLC): The final polishing step to achieve high purity.
Q3: Is this compound stable during purification? What conditions should be avoided?
A3: this compound is susceptible to degradation under harsh pH and high-temperature conditions. It is advisable to:
-
Maintain a pH between 3 and 6 during extraction and chromatography.
-
Avoid prolonged exposure to strong acids or bases.
-
Perform purification steps at room temperature or below, if possible.
-
Minimize the duration of each purification step to reduce the risk of degradation.
Troubleshooting Guides
HPLC Purification Issues
Problem: My this compound peak is tailing significantly on a C18 column.
-
Possible Cause 1: Secondary Interactions with Residual Silanols. The acidic nature of this compound can lead to interactions with free silanol (B1196071) groups on the silica backbone of the stationary phase.
-
Solution:
-
Lower the mobile phase pH to 2.5-3.0 by adding an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%). This will suppress the ionization of the carboxylic acid groups on this compound and the silanol groups on the stationary phase.
-
Use a base-deactivated or end-capped C18 column specifically designed for the analysis of acidic compounds.
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem: I am observing poor resolution between this compound and a closely eluting impurity.
-
Possible Cause 1: Inadequate Mobile Phase Strength. The gradient profile may not be optimized for separating the compounds of interest.
-
Solution:
-
Employ a shallower gradient. A slower increase in the organic solvent concentration can improve the separation of closely eluting peaks.
-
Experiment with a different organic modifier. If using acetonitrile, try methanol, or vice versa, as this can alter the selectivity.
-
-
-
Possible Cause 2: Suboptimal Stationary Phase. The chosen column may not provide the necessary selectivity.
-
Solution:
-
Try a different reversed-phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for complex molecules.
-
-
Low Yield and Recovery
Problem: I am experiencing significant product loss throughout the purification process.
-
Possible Cause 1: Irreversible Adsorption. this compound may be irreversibly binding to the stationary phase, particularly in normal-phase chromatography.
-
Solution:
-
Prioritize reversed-phase and ion-exchange chromatography over silica gel chromatography.
-
If silica gel must be used, consider deactivating it with a small amount of acid or using a bonded-phase silica.
-
-
-
Possible Cause 2: Degradation. The compound may be degrading during long processing times or under suboptimal pH conditions.
-
Solution:
-
Streamline the purification workflow to minimize the time the sample is in solution.
-
Ensure all buffers and solvents are maintained within a pH range of 3-6.
-
Analyze fractions promptly to assess purity and recovery at each stage.
-
-
Data Presentation
The following table provides illustrative data for a typical multi-step purification of this compound from a fungal fermentation broth. This data is representative and will vary depending on the specific experimental conditions.
| Purification Step | Starting Material (g) | Product Recovered (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Methanol Extract | 1000 | 5000 | 5 | - | 100 |
| HP-20 Resin Chromatography | 5000 | 1200 | 20 | 24 | 24 |
| Anion-Exchange Chromatography | 1200 | 480 | 65 | 40 | 9.6 |
| Preparative RP-HPLC | 480 | 150 | >98 | 31 | 3.0 |
Experimental Protocols
Protocol 1: Multi-Step Purification of this compound from Fermentation Broth
This protocol is based on the method described by Bergstrom et al. (1993).
-
Extraction:
-
Extract the fermentation broth (10 L) with an equal volume of methanol.
-
Concentrate the methanol extract under reduced pressure to yield a crude aqueous residue.
-
-
Solid-Phase Extraction (HP-20 Resin):
-
Load the aqueous residue onto a column packed with Diaion HP-20 resin.
-
Wash the column with deionized water to remove polar impurities.
-
Elute the this compound-containing fraction with methanol.
-
Concentrate the methanol eluate to dryness.
-
-
Anion-Exchange Chromatography (Dowex 1x2):
-
Dissolve the dried residue from the previous step in a 1:1 methanol/water solution at pH 7.
-
Load the solution onto a Dowex 1x2 resin (chloride form) column.
-
Wash the column with a 1:1 mixture of methanol and 3% aqueous NaCl.
-
Elute the product with a 9:1 mixture of methanol and 3% aqueous ammonium (B1175870) chloride.
-
Extract the eluate with dichloromethane (B109758) after acidification to pH 3.
-
-
Preparative Reversed-Phase HPLC:
-
Column: C18, 10 µm, 20 x 250 mm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 20% to 60% B over 40 minutes
-
Flow Rate: 10 mL/min
-
Detection: UV at 210 nm
-
Procedure: Dissolve the semi-purified material in a minimal amount of Mobile Phase A. Inject onto the column and collect fractions corresponding to the this compound peak. Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: General Crystallization of this compound
Note: Finding suitable crystallization conditions for complex natural products often requires extensive screening.
-
Solvent Selection:
-
Dissolve a small amount of highly pure this compound (>98%) in various solvents to determine its solubility (e.g., methanol, ethanol, acetone, ethyl acetate).
-
Identify a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble.
-
-
Vapor Diffusion Method:
-
Dissolve approximately 5 mg of pure this compound in 0.5 mL of a suitable solvent (e.g., methanol) in a small vial.
-
Place this vial inside a larger, sealed chamber containing a few milliliters of an anti-solvent (e.g., diethyl ether).
-
Allow the anti-solvent vapor to slowly diffuse into the solution of this compound.
-
Monitor for crystal formation over several days to weeks.
-
Visualizations
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
Enhancing the stability of Zaragozic acid C in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Zaragozic acid C in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term storage (up to one year), stock solutions of this compound should be stored at -80°C.[1] For short-term storage, solutions can be kept at 4°C for no more than one week.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What solvents are compatible with this compound?
While specific solubility data is limited, Zaragozic acid A, a closely related compound, is soluble in organic solvents such as ethanol, methanol (B129727), DMSO, and dimethylformamide. It is advisable to purge the solvent with an inert gas before dissolving the compound to minimize oxidative degradation.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
If your solution is a suspension or has formed a precipitate, it is recommended to prepare a fresh solution immediately before use.[1] Cloudiness may indicate poor solubility or degradation of the compound. Sonication may help to dissolve the compound initially, but if precipitation occurs upon standing, it is a sign of instability or that the solubility limit has been exceeded in that particular solvent system.
Q4: What are the likely causes of this compound degradation in my experiments?
This compound is a complex polyketide with multiple functional groups, including carboxylic acids and hydroxyls, making it susceptible to degradation under various conditions.[2][3] The primary factors that can contribute to its degradation in solution are:
-
pH: Extreme acidic or basic conditions can catalyze hydrolysis of ester groups and other pH-sensitive functionalities.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or ambient light may induce photolytic degradation.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
Q5: Are there any known stabilizers for this compound in solution?
While specific stabilizers for this compound are not well-documented in publicly available literature, general strategies for stabilizing polyketides can be employed. These include the use of antioxidants (e.g., BHT, ascorbic acid) to prevent oxidative degradation and maintaining the pH of the solution within a stable range using appropriate buffer systems. The optimal stabilizer and concentration would need to be determined empirically for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | 1. Confirm that stock solutions were stored at -80°C in aliquots. 2. Avoid using stock solutions that have been stored at 4°C for more than a week. 3. Prepare fresh dilutions from a new, unopened aliquot for each experiment. |
| Degradation in culture medium | 1. Minimize the pre-incubation time of this compound in the culture medium before adding to cells. 2. Assess the pH of the culture medium after the addition of this compound to ensure it remains within the optimal physiological range. 3. Consider performing a time-course experiment to determine the stability of this compound in your specific culture medium at 37°C. |
| Photodegradation | 1. Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental setup. |
Issue 2: Inconsistent results in enzymatic assays using this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent solution concentration | 1. Ensure complete dissolution of this compound when preparing stock solutions. Gentle warming or sonication may be necessary, but avoid excessive heat. 2. If the solution is a suspension, it is not suitable for quantitative experiments. Prepare a fresh, clear solution. |
| Degradation in assay buffer | 1. Evaluate the pH of your assay buffer. If it is strongly acidic or basic, consider adjusting it to a more neutral pH if the enzyme's activity permits. 2. Prepare the final dilution of this compound in the assay buffer immediately before starting the enzymatic reaction. |
| Interaction with other assay components | 1. Review the composition of your assay buffer for any potentially reactive components (e.g., strong reducing or oxidizing agents). 2. If possible, run a control experiment to incubate this compound in the assay buffer for the duration of the experiment and then test its activity to assess for any time-dependent degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the conditions under which this compound is unstable.
1. Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven at 60°C. Take samples at 2, 4, 8, and 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 2).
-
Monitor the decrease in the peak area of the parent this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier to improve peak shape).
-
Example Gradient: Start with 20% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 214 nm or 251 nm).
-
Column Temperature: 30°C.
2. Method Validation (abbreviated):
-
Specificity: Analyze samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
-
Linearity: Prepare a series of dilutions of this compound and inject them to establish a linear relationship between concentration and peak area.
-
Precision and Accuracy: Perform replicate injections of known concentrations to assess the method's precision and accuracy.
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study for this compound
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 65 | 2 |
| 0.1 M NaOH, 60°C | 8 | 40 | 3 |
| 3% H₂O₂, RT | 24 | 85 | 1 |
| 60°C | 24 | 90 | 1 |
| Photolysis | 24 | 95 | 0 |
Note: The data in this table is illustrative and not based on experimental results.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Inhibition of Squalene Synthase by this compound.
References
Minimizing off-target effects of Zaragozic acid C in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zaragozic Acid C in cell culture. Our goal is to help you minimize off-target effects and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme squalene (B77637) synthase (also known as farnesyl-diphosphate farnesyltransferase).[1][2] This enzyme catalyzes the first committed step in the biosynthesis of sterols, such as cholesterol, by converting two molecules of farnesyl pyrophosphate (FPP) into squalene.[2][3] By inhibiting this step, this compound effectively blocks the de novo synthesis of cholesterol.[1]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound and other zaragozic acids is the inhibition of Ras farnesyl-protein transferase (FPTase).[4][5] FPTase is an enzyme responsible for the farnesylation of proteins, a critical post-translational modification for the proper function and localization of proteins like Ras.[6] Inhibition of FPTase can interfere with cell signaling pathways that are dependent on these proteins.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific experimental goals. Based on published data, IC50 values for the inhibition of cholesterol synthesis in cell lines like HepG2 have been observed in the low micromolar range (e.g., 4 µM).[7] However, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that achieves the desired on-target effect while minimizing cytotoxicity and off-target effects.
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: A "rescue" experiment is a common and effective method. If the observed phenotype is due to the on-target inhibition of squalene synthase, it should be reversible by the addition of a downstream product of the pathway, such as squalene or cholesterol. If the phenotype persists even with the addition of these molecules, it is likely due to an off-target effect.
Q5: What are the metabolic consequences of inhibiting squalene synthase?
A5: Inhibition of squalene synthase leads to the accumulation of its substrate, farnesyl pyrophosphate (FPP).[1][8] FPP is a branch point in the isoprenoid biosynthesis pathway and is a precursor for the synthesis of other important molecules besides cholesterol, such as dolichol, ubiquinone, and for protein prenylation.[3][9] The accumulation of FPP can have its own biological consequences and may lead to an increase in the synthesis of these other non-sterol isoprenoids.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | Concentration of this compound is too high: Exceeding the optimal concentration can lead to significant cell death. | Perform a dose-response curve to determine the IC50 for cytotoxicity using an assay like MTT or LDH. Use a concentration that effectively inhibits squalene synthase without causing excessive cell death. |
| Accumulation of a toxic intermediate: The buildup of farnesyl pyrophosphate (FPP) due to squalene synthase inhibition can be cytotoxic in some cell lines. | Consider co-treatment with an inhibitor of an upstream enzyme in the mevalonate (B85504) pathway (e.g., a statin) to reduce the overall flux and FPP accumulation. However, this will also affect other isoprenoid-dependent processes. | |
| Inconsistent or No On-Target Effect | Suboptimal concentration of this compound: The concentration may be too low to effectively inhibit squalene synthase in your cell line. | Perform a dose-response experiment to determine the optimal concentration for inhibiting cholesterol synthesis. |
| Compound instability: this compound may be unstable in your cell culture medium over the course of the experiment. | Prepare fresh stock solutions of this compound for each experiment and minimize the time the compound is in the incubator. | |
| Cell line resistance: Some cell lines may have a lower reliance on de novo cholesterol synthesis and may uptake more cholesterol from the serum in the media. | Use serum with low levels of lipoproteins (lipid-depleted serum) to increase the cells' dependence on de novo synthesis. | |
| Observed Phenotype is Not Rescued by Squalene or Cholesterol | Off-target effect: The phenotype may be due to the inhibition of another target, such as Ras farnesyl-protein transferase (FPTase). | Investigate the potential inhibition of FPTase. You can measure the farnesylation status of specific proteins (e.g., Ras) by Western blot (looking for a shift in mobility) or by using a specific FPTase activity assay. |
| Metabolic effects of FPP accumulation: The observed phenotype might be a consequence of the buildup of FPP and its subsequent metabolism into other bioactive molecules, rather than a direct off-target effect of this compound. | Measure the levels of non-sterol isoprenoids to assess if their synthesis is altered. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Organism/Cell Line | IC50 / Ki | Reference |
| Squalene Synthase | Enzyme Inhibition | Rat Liver | Ki: 45 pM | [1] |
| Cholesterol Synthesis | Cell-based | HepG2 cells | IC50: 4 µM | [7] |
| Ras Farnesyl-Protein Transferase | Enzyme Inhibition | Not Specified | IC50: >100 nM (less potent than Zaragozic Acids D and D2) | [4][5] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using an MTT Assay
This protocol is a general guideline to determine the cytotoxic effects of this compound on your cell line of interest.
Materials:
-
Your adherent or suspension cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow adherent cells to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Then, prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Rescue Experiment to Confirm On-Target Effect
This protocol helps to determine if the observed phenotype is due to the inhibition of cholesterol synthesis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (consider using lipid-depleted serum)
-
This compound
-
Squalene or Cholesterol (complexed with a carrier like methyl-β-cyclodextrin for solubility)
-
The appropriate assay to measure your phenotype of interest (e.g., cell proliferation assay, gene expression analysis).
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels.
-
Treatment Groups: Set up the following treatment groups:
-
Vehicle control
-
This compound alone (at a concentration that elicits the phenotype)
-
This compound + Squalene
-
This compound + Cholesterol
-
Squalene alone (control)
-
Cholesterol alone (control)
-
-
Incubation: Treat the cells and incubate for the desired duration.
-
Phenotype Assessment: At the end of the incubation period, perform the assay to measure your phenotype of interest.
-
Data Analysis: Compare the results from the different treatment groups. If the phenotype observed with this compound alone is reversed or significantly reduced in the presence of squalene or cholesterol, it strongly suggests that the effect is on-target.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase. (CHEMBL1147394) - ChEMBL [ebi.ac.uk]
- 6. Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Squalene synthase inhibition alters metabolism of nonsterols in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Zaragozic Acid C Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation of Zaragozic acid C.
Introduction to this compound
Zaragozic acids are a family of potent, picomolar competitive inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] this compound, produced by the fungus Leptodontium elatius var. elatius, has garnered significant interest for its potential as a cholesterol-lowering agent.[1][4] The core of its structure is a novel 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid, and its biosynthesis follows a polyketide synthase pathway.[5][6] This guide will focus on optimizing the fermentation conditions to enhance the production of this valuable secondary metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the fermentation process for this compound production.
Q1: My Leptodontium elatius culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?
High biomass with low product yield is a common issue in secondary metabolite fermentations and can be attributed to several factors:
-
Suboptimal Fermentation Conditions: The optimal conditions for fungal growth may not coincide with those for secondary metabolite production. Key parameters to investigate include pH, temperature, and dissolved oxygen levels.
-
Nutrient Limitation or Imbalance: The production of polyketides like this compound is often triggered by the depletion of certain nutrients. An incorrect carbon-to-nitrogen (C:N) ratio or the absence of specific precursors can hinder biosynthesis.
-
Silent Biosynthetic Gene Cluster: The genes responsible for this compound production may not be actively transcribed under the current laboratory conditions.[7]
Q2: What are the initial recommended fermentation parameters for this compound production?
Based on initial isolation studies, a two-stage fermentation process is recommended.[1] The following table summarizes the basal media composition and initial fermentation conditions.
| Parameter | Seed Culture (Medium A) | Production Culture (Medium E) |
| Culture Type | Liquid | Solid-State |
| Medium Composition | (See Experimental Protocols for details) | Cracked Corn (10 g/250 mL flask) |
| Base Liquid 2 (10 mL) | ||
| Temperature | 25°C | 25°C |
| Incubation Time | - | 21 days |
| Agitation | Agitated | Static |
Q3: How can I troubleshoot inconsistent this compound yields between different fermentation batches?
Inconsistent yields often point to a lack of standardization in the experimental workflow.[7]
-
Standardize Inoculum: Ensure the age, concentration, and physiological state of the seed culture are consistent for each batch.
-
Calibrate Equipment: Regularly calibrate pH meters, thermometers, and dissolved oxygen probes to ensure accurate monitoring and control of fermentation parameters.
-
Consistent Raw Materials: Use high-quality, consistent batches of media components to avoid variability in nutrient availability.
Q4: My fermentation broth is highly viscous, and I suspect poor oxygen transfer. How can I address this?
Increased viscosity due to mycelial growth can limit oxygen availability, which is often crucial for secondary metabolite production.
-
Optimize Agitation: Gradually increase the agitation speed to improve mixing and oxygen dispersion. However, be cautious of excessive shear stress, which can damage the fungal mycelia.
-
Increase Aeration: Enhance the air or oxygen supply to the bioreactor.
-
Fed-Batch Strategy: Consider a fed-batch approach to control biomass density and manage viscosity throughout the fermentation.
Data Presentation: Optimizing Fermentation Parameters
While specific quantitative data for optimizing this compound production is limited in publicly available literature, the following table provides general ranges for key parameters based on studies of other fungal secondary metabolite fermentations. These should be used as a starting point for empirical optimization.
| Parameter | Typical Range for Fungal Secondary Metabolites | Notes |
| pH | 4.0 - 7.0 | The optimal pH for growth and production may differ. Consider a two-stage pH control strategy. |
| Temperature | 20 - 30°C | The reported temperature for initial production is 25°C.[1] |
| Aeration (vvm) | 0.5 - 2.0 | Higher aeration rates can enhance the production of some secondary metabolites. |
| Agitation (rpm) | 100 - 400 | Agitation should be sufficient for mixing without causing excessive shear stress. |
Experimental Protocols
1. Media Preparation
-
Medium A (Seed Culture): Detailed composition for Medium A was not specified in the initial isolation papers. A general fungal growth medium such as Potato Dextrose Broth or Malt Extract Broth can be used as a starting point.
-
Base Liquid 2 (for Medium E):
-
Ardamine PH: 0.2 g/L
-
KH₂PO₄: 0.1 g/L
-
MgSO₄·7H₂O: 0.1 g/L
-
Sodium tartrate: 0.1 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
ZnSO₄·7H₂O: 0.01 g/L
-
Dissolve all components in distilled water and sterilize by autoclaving.[1]
-
-
Medium E (Production Culture):
-
Combine 10 g of cracked corn and 10 mL of sterile Base Liquid 2 in a 250-mL Erlenmeyer flask.[1]
-
2. Fermentation Workflow
3. Extraction and Purification of this compound
-
Extraction: Extract the harvested fungal culture with methanol.[1]
-
Solid-Phase Extraction: Dilute the methanol extract with water and apply it to a Mitsubishi HP-20 resin column. Wash the column and elute the crude this compound.[1]
-
Anion Exchange Chromatography: Further purify the crude extract using a Dowex 1x2 resin (chloride form).[1]
-
Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC.[1]
4. HPLC Quantification of this compound
-
Column: Dynamax C8, 60Å, 8 µm, 4.6 x 250 mm with a guard module.[1]
-
Mobile Phase: Isocratic elution with 6:4 (v/v) acetonitrile/0.1% phosphoric acid in water.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detector (wavelength not specified in the initial report, but can be optimized based on the UV absorbance spectrum of this compound).
-
Retention Time: Approximately 21.7 minutes for this compound under these conditions.[1]
Visualizations
This compound Biosynthetic Pathway Overview
Troubleshooting Logic for Low this compound Yield
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 5. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Addressing solubility issues of Zaragozic acid C in aqueous buffers
Welcome to the technical support center for Zaragozic Acid C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on addressing its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, naturally occurring fungal metabolite. It is a member of the zaragozic acids family, which are known as highly effective inhibitors of squalene (B77637) synthase.[1][2][3] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[2] By inhibiting this enzyme, this compound blocks the production of squalene and subsequent cholesterol synthesis.[2]
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). Why is it so difficult to dissolve?
A2: this compound possesses a complex molecular structure that includes a hydrophilic core and hydrophobic alkyl and acyl side chains.[4] This combination of hydrophilic and hydrophobic regions contributes to its poor solubility in aqueous solutions. While the core has polar functional groups, the nonpolar side chains limit its interaction with water molecules.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[5][6][7] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer to the final desired concentration.
Q4: How should I store this compound powder and its stock solutions?
A4: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions prepared in a solvent like DMSO should be stored at -80°C and are typically stable for at least one year.[6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6] For short-term storage, stock solutions can be kept at 4°C for about a week.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with the presence of a small amount of DMSO.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the DMSO Concentration: While keeping the final DMSO concentration as low as possible is generally recommended to avoid solvent effects on biological systems, a slight increase may be necessary. For in vitro assays, it has been documented that a final DMSO concentration of 0.3% is well-tolerated.[7] You may need to optimize this for your specific cell line or assay.
-
Use a Different Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent immediate precipitation.
-
Consider Co-solvents (for in vivo studies): For animal experiments, a formulation containing co-solvents and detergents can significantly improve solubility. A suggested formulation includes 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[6]
-
Issue 2: The prepared solution appears cloudy or as a suspension.
-
Cause: this compound is not fully dissolved.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of the Stock: Before diluting, make sure the this compound is completely dissolved in the DMSO stock. Gentle warming (to room temperature) and vortexing can aid this process.
-
Prepare Freshly: If a clear solution cannot be achieved, it is best to prepare the solution fresh before each experiment and use it immediately.[6] In such cases, consistent preparation and handling are crucial for reproducible results.
-
Sonication: Brief sonication of the stock solution before dilution may help to break up any small aggregates.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 754.82 g/mol )[6]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.55 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.[6]
Protocol 2: Preparation of Working Solution for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into a typical aqueous buffer for cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the working solution is low enough to not affect your experimental system (typically ≤ 0.5%). For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 754.82 g/mol | [6] |
| Recommended Solvent | DMSO | [5][6][7] |
| Storage (Solid) | -20°C (long-term) | [6] |
| Storage (In Solvent) | -80°C (long-term) | [6] |
Visualizations
Cholesterol Biosynthesis Pathway Inhibition
The following diagram illustrates the point of inhibition of this compound in the cholesterol biosynthesis pathway.
Experimental Workflow: Preparing this compound Working Solutions
This workflow outlines the key steps and decision points for preparing a usable experimental solution of this compound.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Self-Consistent Synthesis of the Squalene Synthase Inhibitor this compound via Controlled Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. pnas.org [pnas.org]
Strategies to Mitigate Degradation of Zaragozic Acid C During Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Zaragozic acid C during storage. Understanding and mitigating degradation is crucial for maintaining the compound's potency and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
1. What are the primary factors that contribute to the degradation of this compound?
This compound is a complex molecule with several functional groups, including carboxylic acids, esters, and hydroxyl groups, that are susceptible to degradation. The primary factors contributing to its degradation are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkages and potentially promote other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can also contribute to the degradation of the molecule.
2. What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Data compiled from publicly available information.
It is also crucial to protect the compound from light by storing it in a light-resistant container.
3. I am observing a loss of potency in my this compound sample. What could be the cause?
A loss of potency is a strong indicator of degradation. The most likely causes are:
-
Improper Storage: The sample may have been exposed to temperatures above the recommended -20°C (for powder) or -80°C (for solutions), or it may have been exposed to light for extended periods.
-
Frequent Freeze-Thaw Cycles: For solutions, repeated freezing and thawing can accelerate degradation. It is advisable to aliquot the solution into smaller, single-use volumes.
-
pH of the Solvent: If dissolved in a buffer, a non-optimal pH could be causing hydrolysis.
-
Age of the Sample: Even under ideal conditions, the compound has a finite shelf life.
Troubleshooting Guide: Degradation Issues
This guide provides a structured approach to identifying and resolving common degradation-related problems encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
This is often the first sign of this compound degradation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological activity.
Problem 2: Appearance of new peaks in HPLC analysis of the this compound sample.
The presence of additional peaks in a chromatogram is a direct indication of the formation of degradation products.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To investigate and mitigate degradation, a forced degradation study and a stability-indicating HPLC method are essential.
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder of this compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Suggested HPLC Parameters (to be optimized):
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV detector at a wavelength where this compound has maximum absorbance. |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Strategies to Enhance Stability
For researchers and drug development professionals looking to improve the long-term stability of this compound, especially in formulations, the following strategies can be considered:
-
Lyophilization (Freeze-Drying): Removing water from the product can significantly slow down hydrolytic degradation. Developing an optimized lyophilization cycle is crucial to ensure the stability of the amorphous or crystalline solid.
-
Use of Excipients:
-
Buffers: Incorporating a buffer system to maintain the pH in a stable range (typically slightly acidic for ester-containing compounds) can prevent acid or base-catalyzed hydrolysis.
-
Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.
-
Chelating Agents: Agents like EDTA can be used to chelate metal ions that may catalyze degradation reactions.
-
Cryoprotectants/Lyoprotectants: Sugars like trehalose (B1683222) or mannitol (B672) can be used during lyophilization to protect the molecule during freezing and drying and to provide a stable matrix for the final product.
-
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can protect the labile parts of the this compound molecule from the surrounding environment.
-
Protective Packaging: For light-sensitive formulations, using amber vials or other light-blocking packaging is essential.
By understanding the degradation pathways and implementing appropriate storage and formulation strategies, the stability of this compound can be significantly improved, leading to more reliable and reproducible research and development outcomes.
Technical Support Center: Overcoming Resistance to Zaragozic Acid C in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zaragozic acid C, a potent inhibitor of squalene (B77637) synthase in fungi.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Higher than expected fungal growth in the presence of this compound.
-
Question: My fungal strain, which was previously susceptible to this compound, is now showing significant growth at concentrations that were previously inhibitory. What could be the cause?
Answer: This is a common indication of acquired resistance. The primary suspected mechanisms, based on resistance to other ergosterol (B1671047) biosynthesis inhibitors, include:
-
Target Overexpression: The fungal cells may be overexpressing the squalene synthase gene (ERG9), producing more of the target enzyme to overcome the inhibitory effect of this compound. Treatment of Saccharomyces cerevisiae with Zaragozic acid has been shown to increase the expression of ERG9[1].
-
Target Modification: Mutations in the ERG9 gene could alter the structure of the squalene synthase enzyme, reducing the binding affinity of this compound. While not specifically documented for this compound, point mutations in the target enzyme are a known mechanism of resistance to other inhibitors of the ergosterol pathway, such as the squalene epoxidase inhibitor terbinafine[2][3][4][5].
-
Drug Efflux: The fungal cells may be actively pumping this compound out of the cell through the upregulation of efflux pump proteins.
-
-
Question: How can I determine if my fungal strain is overexpressing the ERG9 gene?
Answer: You can perform a quantitative reverse transcription PCR (qRT-PCR) experiment to compare the mRNA levels of the ERG9 gene in your resistant strain versus the parental susceptible strain. A significant increase in ERG9 mRNA in the resistant strain would suggest target overexpression.
-
Question: What is the procedure for identifying mutations in the ERG9 gene?
Answer: You will need to sequence the ERG9 gene from both your resistant and susceptible strains. Genomic DNA should be extracted from both strains, and the ERG9 gene can be amplified using PCR with primers specific to the flanking regions of the gene. The PCR products should then be sequenced and the sequences aligned to identify any mutations in the resistant strain.
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Question: I am getting variable MIC values for this compound against the same fungal strain across different experiments. What could be causing this variability?
Answer: Inconsistent MIC values can arise from several factors related to experimental conditions:
-
Inoculum Size: The starting concentration of fungal cells can significantly impact MIC values. Ensure you are using a standardized inoculum preparation method for each experiment.
-
Growth Medium: The composition of the growth medium can affect both the growth of the fungus and the activity of the compound. Use a consistent, recommended medium for antifungal susceptibility testing, such as RPMI-1640.
-
Incubation Time and Temperature: Variations in incubation time and temperature can lead to different growth rates and, consequently, different MIC endpoints. Adhere strictly to a standardized incubation protocol.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that the compound is stable in your experimental medium for the duration of the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly specific inhibitor of squalene synthase (encoded by the ERG9 gene), a key enzyme in the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, this compound prevents the conversion of farnesyl pyrophosphate to squalene, thereby depleting the cell of ergosterol, an essential component of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.
Q2: What are the likely mechanisms of resistance to this compound?
A2: While specific instances of acquired resistance to this compound are not extensively documented in the literature, based on known mechanisms of resistance to other antifungal agents that target the ergosterol biosynthesis pathway, the following are the most probable mechanisms:
-
Target Overexpression: Increased production of the squalene synthase enzyme to overcome the inhibitory effect of the drug.
-
Target Alteration: Mutations in the ERG9 gene leading to a modified squalene synthase enzyme with reduced affinity for this compound.
-
Drug Efflux: Increased activity of membrane transporters that pump this compound out of the fungal cell.
-
Metabolic Bypass: Development of alternative pathways to produce essential sterols, although this is less common for the highly conserved ergosterol pathway.
Q3: Are there any known synergistic antifungal combinations with this compound?
A3: While specific studies on synergistic combinations with this compound are limited, combining it with antifungal agents that have different mechanisms of action could be a promising strategy to overcome resistance. For example, combining a squalene synthase inhibitor with an azole (which inhibits a later step in the ergosterol pathway) or a polyene (which binds to ergosterol) could create a more potent antifungal effect and reduce the likelihood of resistance emerging. Combination therapy with the squalene epoxidase inhibitor terbinafine (B446) and azoles has shown synergistic effects against some fungal species.
Q4: Can this compound be effective against fungal strains that are resistant to other antifungals?
A4: Yes, it is possible. A study on a Candida tropicalis strain that was resistant to fluconazole, itraconazole, and amphotericin B showed that it was still susceptible to other squalene synthase inhibitors. This suggests that this compound could be effective against strains that have developed resistance to other classes of antifungals, provided the resistance mechanism is not a broad-spectrum mechanism like the upregulation of multidrug efflux pumps.
Quantitative Data
Table 1: Inhibitory Concentrations of Squalene Synthase Inhibitors Against a Multi-Drug Resistant Candida tropicalis Strain (ATCC 28707)
| Compound | IC50 (µg/mL) | IC90 (µg/mL) |
| E5700 | 1 | 4 |
| ER-119884 | 1 | 4 |
Data from a study on a Candida tropicalis strain resistant to fluconazole, itraconazole, and amphotericin B.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Sequencing of the ERG9 Gene to Identify Mutations
-
Genomic DNA Extraction:
-
Grow the susceptible and potentially resistant fungal strains in appropriate liquid medium.
-
Harvest the cells by centrifugation and extract genomic DNA using a commercially available fungal DNA extraction kit or a standard protocol (e.g., enzymatic lysis followed by phenol-chloroform extraction).
-
-
PCR Amplification of ERG9:
-
Design PCR primers that flank the entire coding sequence of the ERG9 gene.
-
Perform PCR using the extracted genomic DNA as a template and a high-fidelity DNA polymerase.
-
Verify the PCR product size by agarose (B213101) gel electrophoresis.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Send the purified PCR product for Sanger sequencing. It is recommended to sequence both the forward and reverse strands.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain the full sequence of the ERG9 gene for both the susceptible and resistant strains.
-
Align the sequences using bioinformatics software (e.g., BLAST, ClustalW) to identify any nucleotide differences (mutations) in the resistant strain compared to the susceptible strain.
-
Translate the nucleotide sequences to amino acid sequences to determine if any identified mutations result in a change in the protein sequence.
-
Visualizations
Caption: Ergosterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.
Caption: Potential mechanisms of fungal resistance to this compound.
Caption: Troubleshooting workflow for investigating resistance to this compound.
References
- 1. Transcriptional regulation of the squalene synthase gene (ERG9) in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutation in the Squalene Epoxidase Gene of Trichophyton interdigitale and Trichophyton rubrum Associated with Allylamine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Antifungal Susceptibility and Mutations in the Squalene Epoxidase Gene in Dermatophytes of the Trichophyton mentagrophytes Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Potent Efficacy of Zaragozic Acid C and Other Squalestatins as Squalene Synthase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Zaragozic acid C and other members of the squalestatin family, a class of potent inhibitors of squalene (B77637) synthase. By targeting this key enzyme in the cholesterol biosynthesis pathway, these compounds hold significant promise for the development of novel therapeutics for hypercholesterolemia. This document presents a compilation of experimental data, detailed methodologies, and visual representations of the underlying biochemical processes to facilitate a comprehensive understanding of their comparative performance.
Quantitative Comparison of Inhibitory Potency
The zaragozic acids and squalestatins are renowned for their exceptionally high affinity for squalene synthase. The inhibitory potency is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher efficacy of the inhibitor. The following table summarizes the reported inhibitory activities of this compound and other notable squalestatins against rat liver squalene synthase.
| Compound | Alias | Ki (pM) | IC50 (nM) |
| Zaragozic acid A | Squalestatin S1 | 78[1] | 12[2][3] |
| Zaragozic acid B | 29[1] | ||
| This compound | 45 [1] | ||
| Squalestatin S2 | |||
| Squalestatin S3 | 6[4] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions. The data presented here is compiled from published literature for comparative purposes.
Mechanism of Action: Targeting a Key Step in Cholesterol Synthesis
Zaragozic acids and squalestatins are competitive inhibitors of squalene synthase[1]. This enzyme catalyzes the first committed step in cholesterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene[5]. By binding to the active site of squalene synthase, these inhibitors prevent the substrate from binding, thereby blocking the production of squalene and all subsequent sterols in the pathway.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by this compound and other squalestatins.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound is typically performed using an in vitro squalene synthase inhibition assay. The following is a generalized protocol based on methodologies described in the scientific literature[6].
Objective: To determine the in vitro inhibitory effect of test compounds on the activity of squalene synthase.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[¹⁴C]-Farnesyl pyrophosphate (FPP) (substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds (this compound and other squalestatins) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare assay buffer and solutions of NADPH and [¹⁴C]-FPP at the desired concentrations. Prepare serial dilutions of the test compounds.
-
Enzyme Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation. The protein concentration of the microsomal preparation should be determined.
-
Assay Reaction:
-
In a microcentrifuge tube, combine the assay buffer, NADPH, and the microsomal enzyme preparation.
-
Add the test compound at various concentrations (or solvent control).
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding [¹⁴C]-FPP.
-
Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.
-
-
Extraction of Squalene:
-
Stop the reaction by adding a solution of alcoholic potassium hydroxide.
-
Extract the lipid-soluble products, including [¹⁴C]-squalene, using an organic solvent such as hexane.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of squalene synthase activity, from the dose-response curve.
-
Ki values can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Experimental Workflow
The general workflow for screening and characterizing squalene synthase inhibitors like this compound is a multi-step process that begins with the identification of potential inhibitory compounds and progresses to detailed kinetic analysis.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
A Head-to-Head Comparison: Zaragozic Acid C and Statins in Cholesterol Synthesis Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of cholesterol synthesis inhibitors is paramount in the quest for novel and more effective therapeutics for hypercholesterolemia. This guide provides an objective comparison of zaragozic acid C and the widely used statin drug class, focusing on their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
At the heart of cellular function, the intricate cholesterol biosynthesis pathway presents multiple targets for therapeutic intervention. While statins have long been the cornerstone of cholesterol management, other potent inhibitors like this compound offer alternative mechanisms of action that warrant a detailed comparative analysis.
Mechanism of Action: A Tale of Two Enzymes
The fundamental difference between this compound and statins lies in the specific enzymes they target within the cholesterol synthesis cascade.
Statins , a class of drugs including atorvastatin (B1662188), simvastatin, and rosuvastatin (B1679574), act as competitive inhibitors of HMG-CoA reductase .[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step early in the cholesterol synthesis pathway.[1][2] By blocking this step, statins effectively reduce the overall production of cholesterol in the liver.[2] This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
This compound , a fungal metabolite, targets a downstream enzyme: squalene (B77637) synthase . This enzyme is responsible for the first committed step in sterol biosynthesis, catalyzing the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. As a potent, competitive inhibitor of squalene synthase, this compound effectively blocks the final stages of cholesterol formation.
Comparative Efficacy: A Quantitative Look
The potency of these inhibitors is best understood through quantitative measures such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While direct comparative studies under identical conditions are limited, data from various sources provide a strong basis for comparison.
| Inhibitor Class | Compound | Target Enzyme | Ki (app) | IC50 (Cholesterol Synthesis) | Reference |
| Zaragozic Acids | Zaragozic Acid A | Squalene Synthase | 78 pM | 6 µM (Hep G2 cells) | |
| Zaragozic Acid B | Squalene Synthase | 29 pM | 0.6 µM (Hep G2 cells) | ||
| This compound | Squalene Synthase | 45 pM | 4 µM (Hep G2 cells) | ||
| Statins | Atorvastatin | HMG-CoA Reductase | - | 0.2-8.0 nM (human hepatocytes) | |
| Rosuvastatin | HMG-CoA Reductase | 2 nM | 2.98 nM | ||
| Simvastatin | HMG-CoA Reductase | - | 19.4 nM | ||
| Pravastatin | HMG-CoA Reductase | 250 nM | 13.4 nM | ||
| Fluvastatin | HMG-CoA Reductase | - | - | ||
| Lovastatin (B1675250) | HMG-CoA Reductase | - | 2 µM (human neuroblastoma cells, for 30% cholesterol reduction) |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as enzyme and substrate concentrations, and the cell type used.
Zaragozic acids exhibit exceptionally low Ki values in the picomolar range, indicating very tight binding to squalene synthase. In cellular assays, the IC50 values for inhibiting cholesterol synthesis are in the micromolar range. Statins, on the other hand, have IC50 values for cholesterol synthesis inhibition in the nanomolar range in human hepatocytes. It is important to note that a study on human neuroblastoma cells showed that a 2 µM concentration of lovastatin achieved a comparable 30% reduction in cellular cholesterol to 50 µM of zaragozic acid.
In vivo, both classes of drugs have demonstrated the ability to lower plasma cholesterol levels. Statins are well-established to reduce LDL cholesterol in humans, with high-intensity statins like atorvastatin and rosuvastatin achieving greater than 50% reduction. Zaragozic acids have been shown to lower plasma cholesterol levels in primates and reduce hepatic LDL receptor mRNA levels in rats.
Experimental Protocols
The evaluation of these inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
HMG-CoA Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase, typically by monitoring the consumption of the cofactor NADPH.
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that requires NADPH. The rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity.
Materials:
-
Purified HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
Test compounds (statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate in each well of the microplate.
-
Add the test compound (statin) at various concentrations to the respective wells. Include a positive control (e.g., pravastatin) and a negative control (vehicle).
-
Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase to each well.
-
Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every minute) for a specified period (e.g., 10-20 minutes) at 37°C.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.
-
The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Squalene Synthase Inhibition Assay
This assay determines the inhibitory effect of a compound on squalene synthase activity, often by measuring the formation of radiolabeled squalene.
Principle: Squalene synthase converts two molecules of farnesyl pyrophosphate (FPP) into squalene. By using radiolabeled FPP (e.g., [1-³H]FPP or [4-¹⁴C]FPP), the amount of squalene produced can be quantified.
Materials:
-
Microsomal preparation containing squalene synthase (e.g., from rat liver)
-
Radiolabeled farnesyl pyrophosphate ([¹⁴C]FPP)
-
NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, NaF)
-
Test compounds (zaragozic acids) dissolved in a suitable solvent
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare an assay mixture containing assay buffer, NADPH, and the microsomal enzyme preparation in a microcentrifuge tube.
-
Add the test compound (zaragozic acid) at various concentrations. Include appropriate controls.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding [¹⁴C]FPP.
-
Incubate the reaction for a specific time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the lipid-soluble products, including [¹⁴C]squalene, using an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percent inhibition of squalene synthase activity for each inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and statins are potent inhibitors of cholesterol synthesis, albeit through the targeting of different key enzymes. This compound demonstrates remarkably high affinity for squalene synthase, while statins effectively block the rate-limiting step catalyzed by HMG-CoA reductase. The choice of inhibitor for therapeutic development depends on a multitude of factors, including specificity, potential off-target effects, and pharmacokinetic profiles. The distinct mechanisms of these two classes of compounds offer valuable and complementary strategies for the management of hypercholesterolemia and underscore the importance of continued research into diverse cholesterol-lowering agents.
References
Validating the Inhibitory Effect of Zaragozic Acid C on Recombinant Squalene Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Zaragozic acid C and other notable alternatives on recombinant squalene (B77637) synthase. Experimental data is presented to facilitate objective evaluation, and detailed protocols are provided for key validation experiments.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced by NADPH to produce squalene. As a key regulatory point, SQS presents an attractive target for the development of cholesterol-lowering drugs and antifungal agents.
Zaragozic acids are a family of potent, competitive inhibitors of squalene synthase, originally isolated from fungal cultures. Among them, this compound has demonstrated significant inhibitory activity. This guide compares the efficacy of this compound with other known SQS inhibitors, providing valuable data for researchers in the field.
Comparative Inhibitory Potency
The inhibitory effects of this compound and other selected squalene synthase inhibitors are summarized in the table below. The data, including IC50 and Ki values, have been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence these values.
| Inhibitor | IC50 | Apparent Ki | Enzyme Source | Notes |
| This compound | 4 µM | 45 pM | Hep G2 cells (for cholesterol synthesis inhibition) / Not specified for Ki | |
| Zaragozic acid A | 5 nM | 78 pM | Not specified | |
| YM-53601 | 79 nM | Not specified | HepG2 cells | Also shows activity in rat liver microsomes (IC50 = 90 nM). |
| Lapaquistat | 45 nM, 260 nM | Not specified | Not specified | Development was halted due to potential hepatic safety issues. |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for validating SQS inhibitors, the following diagrams have been generated.
Experimental Protocols
A detailed methodology for a recombinant squalene synthase inhibition assay is provided below. This protocol is a synthesis of commonly used methods in the field.
Recombinant Squalene Synthase Inhibition Assay (Radiometric Method)
1. Materials and Reagents:
-
Recombinant Squalene Synthase (e.g., human, rat, or yeast)
-
[1-³H]Farnesyl pyrophosphate (³H-FPP)
-
Unlabeled Farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound and other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT
-
Stop Solution: 4 M HCl
-
Scintillation Cocktail
-
Organic Solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol)
-
Silica gel for thin-layer chromatography (TLC) (optional, for product confirmation)
2. Preparation of Reagents:
-
Enzyme Solution: Dilute the recombinant squalene synthase in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Mix: Prepare a mixture of ³H-FPP and unlabeled FPP in assay buffer to achieve the desired final specific activity and concentration. A typical final concentration of FPP in the assay is 10-50 µM.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO), and then further dilute in the assay buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
3. Assay Procedure:
-
To a microcentrifuge tube or a well of a microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate mix (containing ³H-FPP and NADPH). The final reaction volume is typically 50-100 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid-soluble products (including ³H-squalene) by adding an organic solvent, vortexing, and centrifuging to separate the phases.
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent and add the scintillation cocktail.
-
Quantify the amount of ³H-squalene formed using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Conclusion
This compound is a highly potent inhibitor of recombinant squalene synthase, with inhibitory activity in the picomolar to low micromolar range depending on the assay conditions. When compared to other squalene synthase inhibitors such as Zaragozic acid A and YM-53601, it demonstrates comparable or superior potency. The provided experimental protocol offers a robust framework for researchers to validate and compare the efficacy of these and other novel SQS inhibitors. This information is crucial for the continued development of new therapeutic agents targeting cholesterol biosynthesis.
Zaragozic Acid C: A Potent Squalene Synthase Inhibitor with Limited Cross-Reactivity
For Immediate Release
Zaragozic acid C, a fungal metabolite, demonstrates highly potent and specific inhibition of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. While exhibiting minimal cross-reactivity with other enzymes, particularly farnesyl-protein transferase, its primary activity remains firmly targeted, making it a valuable tool for researchers in metabolic disease and oncology. This guide provides a comparative analysis of this compound's enzymatic inhibition, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a picomolar competitive inhibitor of squalene synthase, effectively halting the conversion of farnesyl pyrophosphate to squalene. This targeted action minimizes off-target effects, a crucial attribute for therapeutic candidates. While some activity against farnesyl-protein transferase (FPTase) has been observed with the broader family of zaragozic acids, this compound's inhibitory effect on this enzyme is significantly less pronounced than its primary target. This guide delves into the quantitative data supporting this selectivity and provides the necessary experimental frameworks for independent verification.
Comparative Inhibition Data
The following table summarizes the inhibitory activity of this compound and related compounds against their primary target, squalene synthase, and the off-target enzyme, farnesyl-protein transferase.
| Compound | Enzyme Target | Inhibition Metric | Value |
| This compound | Squalene Synthase (rat liver) | Ki | 45 pM [1] |
| Zaragozic acid A | Squalene Synthase (rat liver) | Ki | 78 pM[1] |
| Zaragozic acid B | Squalene Synthase (rat liver) | Ki | 29 pM[1] |
| Zaragozic acid D | Farnesyl-Protein Transferase | IC50 | 100 nM[2][3] |
| Zaragozic acid D2 | Farnesyl-Protein Transferase | IC50 | 100 nM[2][3] |
| Zaragozic acid A & B | Farnesyl-Protein Transferase | IC50 | Less potent than Zaragozic acids D and D2[2][3] |
| This compound | Farnesyl-Protein Transferase | IC50 | Data not available (qualitatively described as mild inhibition) [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound, and a general workflow for assessing enzyme inhibition.
Caption: Cholesterol biosynthesis pathway showing this compound's inhibition of Squalene Synthase.
Caption: Generalized workflow for determining enzyme inhibition kinetics.
Experimental Protocols
Squalene Synthase Inhibition Assay
This protocol is adapted from the method used to determine the inhibitory activity of zaragozic acids A, B, and C.
1. Materials:
-
Enzyme Source: Microsomes from the livers of male Sprague-Dawley rats.
-
Substrate: [1-³H]farnesyl pyrophosphate (FPP).
-
Cofactors: NADPH, MgCl₂.
-
Buffer: 50 mM HEPES, pH 7.5.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail.
2. Assay Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, MgCl₂, and the rat liver microsomes.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the [1-³H]farnesyl pyrophosphate substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., 15% KOH in 50% ethanol).
-
Extract the lipid-soluble products (including squalene) using an organic solvent (e.g., hexane).
-
Quantify the amount of [³H]squalene formed by liquid scintillation counting.
3. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits squalene synthase activity by 50%.
-
The Ki value can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the enzyme for the substrate is known.
Farnesyl-Protein Transferase (FPTase) Inhibition Assay (General Protocol)
This is a general protocol that can be adapted for testing this compound's inhibitory activity against FPTase.
1. Materials:
-
Enzyme Source: Recombinant human or rat FPTase.
-
Substrates:
-
[³H]farnesyl pyrophosphate (FPP).
-
A farnesylation acceptor peptide, such as biotinylated KKSKTKCVIM.
-
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing MgCl₂, ZnCl₂, and DTT.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Detection System: Streptavidin-coated scintillation proximity assay (SPA) beads.
2. Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ZnCl₂, DTT, and the FPTase enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Add the farnesylation acceptor peptide.
-
Initiate the reaction by adding [³H]farnesyl pyrophosphate.
-
Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads. The biotinylated and farnesylated peptide will bind to the beads, bringing the [³H]farnesyl group in close proximity to the scintillant in the beads, generating a signal.
-
Measure the signal using a scintillation counter.
3. Data Analysis:
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits FPTase activity by 50%.
Conclusion
This compound is a highly potent and selective inhibitor of squalene synthase. Its minimal interaction with other enzymes, such as farnesyl-protein transferase, underscores its specificity. This makes it an excellent candidate for further investigation as a targeted therapeutic and a valuable research tool for studying the cholesterol biosynthesis pathway and its role in various diseases. The provided data and protocols offer a solid foundation for researchers to explore the potential of this compelling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Document: Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase. (CHEMBL1147394) - ChEMBL [ebi.ac.uk]
- 3. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Bioactivity of Zaragozic Acids A, B, and C
For Researchers, Scientists, and Drug Development Professionals
Zaragozic acids, a family of fungal metabolites, have garnered significant attention in the scientific community for their potent inhibitory activity against squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] This guide provides a comparative analysis of the bioactivity of three prominent members of this family: Zaragozic acid A, B, and C. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Mechanism of Action: Potent Competitive Inhibition of Squalene Synthase
Zaragozic acids exert their biological effect by targeting squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis—the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4][5] By competitively inhibiting this enzyme, Zaragozic acids effectively block the downstream production of cholesterol and other sterols. This mechanism of action makes them promising candidates for the development of cholesterol-lowering and antifungal agents.
Comparative Bioactivity Data
The inhibitory potency of Zaragozic acids A, B, and C against squalene synthase has been quantified, revealing them to be inhibitors with picomolar affinity. The following table summarizes the key bioactivity data for these compounds.
| Compound | Target Enzyme | Apparent Ki (pM) | Cell-Based Assay (Hep G2 cells) | In Vivo Efficacy (Mouse Model) |
| Zaragozic acid A | Rat Liver Squalene Synthase | 78 | Inhibited cholesterol synthesis | 50% inhibitory dose of 200 µg/kg |
| Zaragozic acid B | Rat Liver Squalene Synthase | 29 | Data not available | Data not available |
| Zaragozic acid C | Rat Liver Squalene Synthase | 45 | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of Zaragozic acids and a typical experimental workflow for assessing their inhibitory activity, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the bioactivity of squalene synthase inhibitors like Zaragozic acids.
Radiometric Squalene Synthase Inhibition Assay
This method directly measures the enzymatic conversion of a radiolabeled substrate to the product.
a. Materials:
-
Enzyme Source: Microsomal fractions from rat liver or recombinant squalene synthase.
-
Substrate: [4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP).
-
Cofactors: NADPH, MgCl₂.
-
Buffer: HEPES or Tris-HCl buffer, pH 7.5.
-
Inhibitors: Zaragozic acids A, B, or C dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, NADPH, and the squalene synthase enzyme preparation in a microcentrifuge tube.
-
Add varying concentrations of the Zaragozic acid to the reaction mixtures. A control with no inhibitor should be included.
-
Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [¹⁴C]FPP.
-
Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
-
Extract the lipid-soluble product, [¹⁴C]squalene, into an organic solvent (e.g., hexane).
-
Separate the [¹⁴C]squalene from the unreacted [¹⁴C]FPP using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [¹⁴C]squalene produced by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the Zaragozic acid and determine the IC₅₀ or Kᵢ values.
Spectrophotometric Squalene Synthase Inhibition Assay
This method indirectly measures enzyme activity by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.
a. Materials:
-
Enzyme Source: Purified or partially purified squalene synthase.
-
Substrate: Farnesyl pyrophosphate (FPP).
-
Cofactors: NADPH, MgCl₂.
-
Buffer: HEPES or Tris-HCl buffer, pH 7.5.
-
Inhibitors: Zaragozic acids A, B, or C.
-
Spectrophotometer capable of reading absorbance at 340 nm.
b. Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing buffer, MgCl₂, and FPP.
-
Add the desired concentration of the Zaragozic acid.
-
Add the squalene synthase enzyme to the cuvette.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH consumption is proportional to the squalene synthase activity.
-
Calculate the initial reaction velocity for different inhibitor concentrations.
-
Determine the type of inhibition and the Kᵢ value by analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk plots).
Conclusion
Zaragozic acids A, B, and C are exceptionally potent inhibitors of squalene synthase, with Zaragozic acid B exhibiting the highest potency in in vitro enzyme assays. Their mechanism of action as competitive inhibitors of a key enzyme in the cholesterol biosynthesis pathway underscores their potential as therapeutic agents. The provided data and experimental protocols offer a foundation for further research and development of these and other squalene synthase inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Zaragozic Acid Derivatives in Squalene Synthase Inhibition and Antifungal Activity
A comprehensive analysis of structure-activity relationships, supported by experimental data, for researchers, scientists, and drug development professionals.
Zaragozic acids, a class of fungal metabolites, have garnered significant attention due to their potent inhibition of squalene (B77637) synthase, a critical enzyme in the biosynthesis of cholesterol in mammals and ergosterol (B1671047) in fungi. This dual activity makes them promising candidates for development as both cholesterol-lowering and antifungal agents. The core structure of zaragozic acids, a highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid, provides a unique scaffold for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of novel zaragozic acid derivatives, focusing on their structure-activity relationships (SAR) in squalene synthase inhibition and antifungal efficacy.
Comparative Analysis of Squalene Synthase Inhibition
The inhibitory potency of zaragozic acid derivatives against squalene synthase is exquisitely sensitive to substitutions at the C1-alkyl and C6-acyl side chains, as well as modifications of the carboxylic acid groups on the core.
Naturally Occurring Zaragozic Acids
Initial studies on naturally occurring zaragozic acids A, B, and C established their picomolar competitive inhibition of rat liver squalene synthase.[1][2] Zaragozic acid B, featuring a more extended C1 side chain, exhibited the highest potency among the initial discoveries.[1] Further exploration led to the isolation of zaragozic acids D and D2, which also demonstrated potent inhibition of squalene synthase.[3]
| Compound | Apparent Ki (pM) vs. Rat Liver Squalene Synthase | IC50 (µM) vs. Cholesterol Synthesis in Hep G2 Cells |
| Zaragozic Acid A | 78 | 6 |
| Zaragozic Acid B | 29 | 0.6 |
| Zaragozic Acid C | 45 | 4 |
Data sourced from Bergstrom et al., 1993.[1]
Synthetic and Semi-Synthetic Derivatives
Systematic modifications of the zaragozic acid scaffold have elucidated key structural requirements for potent enzyme inhibition.
C6 Side-Chain Modifications: The nature of the C6-acyl side chain significantly influences in vitro activity. While simplification can be detrimental, increasing the linear chain length of the ester or introducing an ω-phenoxy group can enhance potency.
C1 Side-Chain and Core Carboxylic Acid Modifications: Modifications at the C1 alkyl side chain and the carboxylic acid groups at C3, C4, and C5 have also been explored. The carboxylic acid groups at C4 and C5 are critical for enzymatic activity, with modifications at these positions leading to a significant loss of potency.[4] Conversely, modifications at the C3 position can be tolerated and may even enhance oral activity.[4]
| Compound | Target | Species | Activity | Parameter | Value (nM) |
| Zaragozic Acid B | Squalene synthase | Rat | Inhibition | IC50 | 0.2 |
| This compound | Squalene synthase | Human | Inhibition | IC50 | 0.3 |
| This compound | Squalene synthase | Rat | Inhibition | Ki | 0.04 |
Data sourced from ChEMBL and IUPHAR/BPS Guide to PHARMACOLOGY.[5][6]
Antifungal Activity of Zaragozic Acid Derivatives
The inhibition of ergosterol biosynthesis in fungi by zaragozic acids translates to potent, broad-spectrum antifungal activity.[7] However, detailed comparative data in the form of Minimum Inhibitory Concentrations (MICs) for a wide range of novel derivatives against various fungal pathogens remains an area of active research. The available literature consistently highlights their potential as fungicidal compounds.[7]
Quantitative, comparative data on the MICs of novel zaragozic acid derivatives against a panel of fungal strains is not yet comprehensively available in the public domain and represents a key area for future research and publication.
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay
The activity of squalene synthase is typically monitored by measuring the formation of radiolabeled squalene from its precursor, farnesyl pyrophosphate (FPP).
Enzyme Preparation: Microsomes containing squalene synthase are prepared from the livers of rats, often treated with a cholesterol-lowering agent like lovastatin (B1675250) to upregulate the enzyme.
Assay Mixture: A typical assay mixture includes:
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors (e.g., 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂)
-
Radiolabeled substrate (e.g., [4-¹⁴C]FPP)
-
Microsomal enzyme preparation
-
Test compound (zaragozic acid derivative) at varying concentrations
Procedure:
-
The assay components are combined and pre-incubated.
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the lipids, including squalene, are extracted.
-
The amount of radiolabeled squalene is quantified using liquid scintillation counting.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cholesterol Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of cholesterol in a cellular context.
Cell Culture: Human hepatoma cells (e.g., Hep G2) are cultured in a suitable medium.
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with the test compound at various concentrations.
-
A radiolabeled precursor of cholesterol (e.g., [³H]mevalonate) is added to the culture medium.
-
After an incubation period, the cells are harvested, and the lipids are extracted.
-
The amount of radiolabeled cholesterol is determined by chromatographic separation followed by scintillation counting.
-
IC₅₀ values are calculated based on the dose-dependent decrease in cholesterol synthesis.
Signaling Pathways and Experimental Workflows
The mechanism of action of zaragozic acids involves the direct inhibition of squalene synthase, which is a key enzyme in the cholesterol/ergosterol biosynthesis pathway.
Caption: Inhibition of the Cholesterol/Ergosterol Biosynthesis Pathway by Zaragozic Acid Derivatives.
The experimental workflow for evaluating novel zaragozic acid derivatives typically follows a logical progression from in vitro enzyme assays to cell-based assays.
Caption: General Experimental Workflow for the Evaluation of Novel Zaragozic Acid Derivatives.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective protection and relative importance of the carboxylic acid groups of zaragozic acid A for squalene synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zaragozic acid B | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of published Zaragozic acid C synthesis routes
For Researchers, Scientists, and Drug Development Professionals: An Independent Validation of Published Synthetic Routes
Zaragozic acid C, a potent inhibitor of squalene (B77637) synthase, has attracted significant attention from the synthetic chemistry community due to its complex molecular architecture and potential as a cholesterol-lowering agent. Its formidable structure, characterized by a dense array of stereocenters and a unique 2,8-dioxabicyclo[3.2.1]octane core, has served as a benchmark for the development of novel synthetic strategies and methodologies. This guide provides an objective comparison of five prominent total syntheses of this compound, offering a comprehensive overview of their efficiency and key chemical transformations.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule. The following table summarizes these key metrics for the syntheses developed by the research groups of Nicolaou, Evans, Carreira, Johnson, and Kawamata/Inoue.
| Synthetic Route (Principal Investigator) | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategic Transformation(s) |
| K. C. Nicolaou (1994) | 28 | ~1.1 | Diene Synthesis via Stille Coupling, Sharpless Asymmetric Dihydroxylation, Acid-Catalyzed Cascade Cyclization |
| David A. Evans (1994) | 29 | ~2.5 | Asymmetric Aldol (B89426) Reactions, Intramolecular Horner-Wadsworth-Emmons Olefination, Dihydroxylation |
| Erick M. Carreira (1995) | 25 | 4.1 | Asymmetric Dienolate Addition, Intramolecular [3+2] Cycloaddition of a Nitrile Oxide |
| Jeffrey S. Johnson (2008) | 18 | ~3.2 | Silyl (B83357) Glyoxylate (B1226380) Cascade, Intramolecular Aldol Cyclization |
| Masanuki Inoue & Takahiro Kawamata (2017) | 26 | ~1.5 | Photochemical C(sp³)–H Acylation (Norrish-Yang Cyclization) |
Key Strategic Approaches and Experimental Validation
The diverse strategies employed to conquer the structural challenges of this compound highlight the ingenuity of modern synthetic chemistry. Below, we delve into the pivotal reactions of each route, accompanied by their reported experimental protocols.
Nicolaou's Convergent Synthesis: A Cascade-Driven Approach
The Nicolaou group's synthesis is a landmark achievement that relies on a convergent strategy, bringing together two complex fragments late in the synthesis.[1] A key feature is the acid-catalyzed cascade reaction that masterfully constructs the intricate bicyclic core of the molecule.
Key Experimental Protocol: Acid-Catalyzed Cascade Cyclization
To a solution of the advanced acyclic precursor in CH₂Cl₂ at -20 °C is added a solution of camphorsulfonic acid (CSA) in CH₂Cl₂. The reaction mixture is stirred at -20 °C for 2 hours, after which it is quenched by the addition of triethylamine. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the 2,8-dioxabicyclo[3.2.1]octane core.
Evans' Asymmetric Aldol Strategy
The Evans synthesis showcases the power of asymmetric aldol reactions to control the stereochemistry of the acyclic precursor.[2] This linear approach meticulously builds the carbon skeleton with precise stereocontrol, culminating in the formation of the target molecule.
Key Experimental Protocol: Evans Asymmetric Aldol Reaction
To a solution of the chiral oxazolidinone auxiliary in CH₂Cl₂ at -78 °C is added dibutylboron triflate, followed by triethylamine. The resulting boron enolate is then treated with the desired aldehyde. The reaction mixture is stirred at -78 °C for 1 hour and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer, and the product is extracted with an organic solvent. The chiral auxiliary is subsequently removed to yield the aldol adduct.
Carreira's Elegant Cycloaddition Approach
The Carreira synthesis is distinguished by its elegant use of an intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene to construct a key intermediate. This approach efficiently establishes several stereocenters in a single step.
Key Experimental Protocol: Intramolecular Nitrile Oxide Cycloaddition
A solution of the hydroxamic acid precursor in CH₂Cl₂ is treated with sodium hypochlorite (B82951) solution at 0 °C. The reaction mixture is vigorously stirred for 30 minutes, after which the organic layer is separated, dried, and concentrated to give the crude nitrile oxide. This intermediate is then dissolved in toluene (B28343) and heated at reflux to induce the intramolecular cycloaddition.
Johnson's Silyl Glyoxylate Cascade
The Johnson group developed a highly convergent and efficient route centered around a novel silyl glyoxylate cascade reaction.[3] This innovative strategy rapidly assembles the carbon backbone of a key intermediate.
Key Experimental Protocol: Silyl Glyoxylate Cascade
To a solution of the starting silyl ketene (B1206846) acetal (B89532) in THF at -78 °C is added a Lewis acid catalyst. The glyoxylate reactant is then added dropwise, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and warmed to room temperature. The product is then extracted and purified.
Kawamata and Inoue's Photochemical C-H Functionalization
The most recent synthesis by Kawamata and Inoue introduces a novel photochemical C(sp³)–H acylation as the cornerstone of their strategy.[4][5] This Norrish-Yang cyclization allows for a unique bond formation that was previously challenging to achieve.
Key Experimental Protocol: Norrish-Yang Photocyclization
A solution of the α-keto ester precursor in benzene (B151609) is deoxygenated by bubbling with argon for 30 minutes. The solution is then irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for several hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the cyclobutanol (B46151) product.
Synthetic Strategy Workflow
The following diagram illustrates a generalized logical workflow for the synthesis of this compound, highlighting the key stages common to many of the discussed routes.
Caption: A generalized workflow for the total synthesis of this compound.
This guide provides a comparative analysis of several successful total syntheses of this compound. Each approach, with its unique strengths and strategies, has not only made this complex natural product more accessible for further study but has also significantly contributed to the advancement of organic synthesis as a whole. The detailed experimental protocols for the key transformations offer valuable insights for researchers planning and executing complex synthetic endeavors.
References
A Comparative Guide to the Efficacy of Zaragozic Acid C: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Zaragozic acid C, a potent inhibitor of squalene (B77637) synthase, represents a significant area of interest in the development of cholesterol-lowering therapeutics. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Efficacy: A Comparative Analysis
The following tables summarize the key efficacy data for this compound and its comparators.
| Parameter | Zaragozic Acid A | Zaragozic Acid B | This compound | Lapaquistat (TAK-475) | Simvastatin (B1681759) |
| Target | Squalene Synthase | Squalene Synthase | Squalene Synthase | Squalene Synthase | HMG-CoA Reductase |
| Mechanism of Action | Competitive Inhibition | Competitive Inhibition | Competitive Inhibition | Competitive Inhibition | Competitive Inhibition |
| In Vitro Efficacy | |||||
| Apparent K_i_ (rat liver) | 78 pM[1] | 29 pM[1] | 45 pM[1] | Nanomolar range[2] | - |
| IC_50_ (HepG2 cells) | 6 µM[3] | - | - | - | IC_50_ = 34 nM (sterol synthesis)[4] |
| In Vivo Efficacy | |||||
| ID_50_ (mouse) | 200 µg/kg[1] | - | - | - | - |
| LDL-C Reduction (human) | - | - | - | 21.6% (monotherapy)[5] | Significant (dose-dependent) |
Note: Zaragozic acid A is often used in studies as a representative of the zaragozic acid family. Data for direct head-to-head comparisons are limited and have been compiled from multiple sources.
Signaling Pathway of Cholesterol Biosynthesis and Inhibition
The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the points of inhibition by this compound and statins.
Experimental Workflow: Evaluating Squalene Synthase Inhibitors
The following diagram outlines a typical workflow for the in vitro and in vivo evaluation of a novel squalene synthase inhibitor like this compound.
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay
This protocol is adapted from studies on zaragozic acids.[1]
Objective: To determine the inhibitory activity of this compound on squalene synthase.
Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[¹⁴C]-Farnesyl pyrophosphate (FPP)
-
This compound (or other inhibitors)
-
Assay Buffer: 50 mM HEPES, 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂
-
Scintillation fluid
Procedure:
-
Prepare rat liver microsomes as the enzyme source.
-
Prepare a reaction mixture containing the assay buffer, [¹⁴C]-FPP, and varying concentrations of this compound.
-
Initiate the reaction by adding the rat liver microsomes.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol).
-
Extract the lipid-soluble products (including [¹⁴C]-squalene) with heptane.
-
Measure the radioactivity in the heptane layer using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ and K_i_ values.
In Vitro Cholesterol Biosynthesis Assay in HepG2 Cells
This protocol is a general method for assessing cholesterol synthesis in a cellular context.[1][4]
Objective: To evaluate the effect of this compound on cholesterol biosynthesis in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
[¹⁴C]-Acetate or [³H]-mevalonate
-
This compound (or other inhibitors)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Culture HepG2 cells to near confluency in appropriate culture dishes.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Add the radiolabeled precursor ([¹⁴C]-acetate or [³H]-mevalonate) to the culture medium and incubate for an additional period (e.g., 2-4 hours).
-
Wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Extract total lipids from the cells using organic solvents.
-
Separate the different lipid species (cholesterol, fatty acids, etc.) using TLC.
-
Visualize and quantify the amount of radiolabeled cholesterol using a phosphorimager or by scraping the corresponding TLC band and performing scintillation counting.
-
Determine the effect of the inhibitor on cholesterol synthesis.
In Vivo Cholesterol-Lowering Efficacy in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of cholesterol-lowering compounds in mice.[1][6]
Objective: To determine the in vivo cholesterol-lowering effect of this compound.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
High-fat diet (to induce hypercholesterolemia, optional)
-
This compound formulated for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
-
Cholesterol quantification kit
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
If inducing hypercholesterolemia, feed the mice a high-fat diet for a specified period.
-
Divide the mice into control and treatment groups.
-
Administer this compound (e.g., at a dose of 200 µg/kg) or vehicle control to the respective groups via oral gavage daily for a predetermined duration (e.g., 1-2 weeks).[1]
-
At the end of the treatment period, collect blood samples from the mice.
-
Separate the plasma or serum.
-
Measure the total cholesterol, LDL-C, and HDL-C levels using a commercial cholesterol quantification kit.
-
Analyze the data to determine the percentage reduction in cholesterol levels in the treated group compared to the control group.
In Vivo Cholesterol-Lowering Efficacy in a Primate Model (Marmoset)
Zaragozic acids have been shown to lower plasma cholesterol levels in primates.[7] This protocol provides a general outline for such a study.
Objective: To evaluate the cholesterol-lowering efficacy of this compound in a non-human primate model.
Materials:
-
Common marmosets (Callithrix jacchus)
-
This compound formulated for administration
-
Blood collection supplies (e.g., for femoral vein puncture)[8]
-
Serum separator tubes
-
Clinical chemistry analyzer for lipid profiling
Procedure:
-
Acclimatize marmosets to the housing and handling procedures.
-
Obtain baseline blood samples to determine initial cholesterol levels.
-
Administer this compound or a placebo to the marmosets according to a defined dosing schedule and route.
-
Collect blood samples at various time points during the treatment period.
-
Process the blood to obtain serum.
-
Analyze the serum for total cholesterol, LDL-C, HDL-C, and triglycerides using a clinical chemistry analyzer.
-
Compare the changes in lipid profiles between the treatment and control groups to assess the efficacy of this compound.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Zaragozic Acid C and Other Fungal Metabolites as Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Zaragozic acid C and other notable fungal metabolites that inhibit squalene (B77637) synthase, a key enzyme in the sterol biosynthesis pathway. By objectively presenting performance metrics, experimental protocols, and pathway visualizations, this document serves as a valuable resource for researchers in drug discovery and development.
Introduction to Squalene Synthase Inhibitors
Squalene synthase (SQS) catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] This makes it an attractive target for the development of cholesterol-lowering and antifungal agents.[2] Inhibiting SQS offers a selective approach to block the production of cholesterol in mammals and ergosterol (B1671047) in fungi.[1][2] Several fungal metabolites have been identified as potent inhibitors of this enzyme, with the Zaragozic acids and Squalestatins being among the most extensively studied.[3][4]
Quantitative Comparison of Squalene Synthase Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other related fungal metabolites against rat liver squalene synthase.
| Fungal Metabolite | Type | Ki (app) | IC50 | Source Organism |
| Zaragozic acid A (Squalestatin 1) | Squalene Synthase Inhibitor | 78 pM | 12 ± 5 nM | Phoma sp. C2932 |
| Zaragozic acid B | Squalene Synthase Inhibitor | 29 pM | Not explicitly reported | Sporormiella intermedia |
| This compound | Squalene Synthase Inhibitor | 45 pM | Not explicitly reported | Leptodontidium elatius |
| Viridiofungin A | Primarily Serine Palmitoyltransferase Inhibitor | Not reported | Not reported for SQS | Trichoderma viride |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the cholesterol biosynthesis pathway and a general workflow for determining enzyme inhibition.
The above diagram illustrates the central role of squalene synthase in the cholesterol biosynthesis pathway. Inhibition of this enzyme by compounds like this compound specifically blocks the formation of squalene, the precursor to all sterols.[7]
This workflow outlines the key steps involved in determining the inhibitory potency of fungal metabolites against squalene synthase.
Experimental Protocols
A detailed experimental protocol for an in vitro squalene synthase inhibition assay is provided below, based on methodologies described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of fungal metabolites against squalene synthase.
Materials:
-
Enzyme Source: Rat liver microsomes, prepared from fresh or frozen tissue.
-
Substrate: [4-¹⁴C]Farnesyl pyrophosphate (FPP).
-
Cofactors: NADPH, MgCl₂.
-
Buffer: HEPES buffer (pH 7.4).
-
Inhibitors: this compound and other fungal metabolites of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Scintillation Cocktail: For quantification of radioactivity.
-
Organic Solvents: For lipid extraction (e.g., hexane).
Procedure:
-
Enzyme Preparation:
-
Homogenize rat liver tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing HEPES buffer, NADPH, MgCl₂, and the enzyme preparation (microsomes).
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]-FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Saponify the mixture to hydrolyze lipids.
-
Extract the non-saponifiable lipids, including [¹⁴C]-squalene, using an organic solvent like hexane.
-
-
Quantification and Data Analysis:
-
Transfer the organic phase containing [¹⁴C]-squalene to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8][9]
-
For Ki determination, perform the assay at various substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).[8]
-
Discussion and Conclusion
The data presented clearly demonstrate that Zaragozic acids are exceptionally potent inhibitors of squalene synthase, with Ki values in the picomolar range.[4] this compound, with a Ki of 45 pM, stands as one of the most powerful inhibitors in this class of fungal metabolites.[4] Its structurally related counterparts, Zaragozic acids A and B, exhibit comparable potencies.[4]
Squalestatin 1, which is identical to Zaragozic acid A, also shows potent inhibition with a low nanomolar IC50 value.[5][10] While Viridiofungins have been reported to inhibit squalene synthase, their primary mechanism of antifungal activity is directed towards a different enzyme, serine palmitoyltransferase.[6] This highlights the importance of target-specific assays in drug discovery.
The provided experimental protocol offers a robust framework for the comparative evaluation of these and other potential squalene synthase inhibitors. The high potency and specificity of this compound and its analogs underscore their potential as lead compounds for the development of novel therapeutic agents targeting hypercholesterolemia and fungal infections. Further research, including in vivo studies and analysis of structure-activity relationships, is warranted to fully elucidate their therapeutic potential.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Viridiofungins, novel inhibitors of sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]
Unraveling the Potent Competitive Inhibition of Squalene Synthase by Zaragozic Acid C: A Comparative Kinetic Analysis
For researchers and professionals in drug development, understanding the precise mechanism of enzyme inhibitors is paramount. This guide provides a detailed comparison of the kinetic properties of Zaragozic acid C, a potent inhibitor of squalene (B77637) synthase, with other notable alternatives. Through a comprehensive presentation of experimental data, detailed protocols, and visual diagrams, this document serves as a valuable resource for confirming the mode of inhibition and guiding further research in cholesterol biosynthesis.
This compound stands out as a powerful competitive inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Kinetic studies have consistently demonstrated its high affinity for the enzyme, positioning it as a benchmark compound for the development of novel hypercholesterolemia treatments. This guide will delve into the kinetic data that substantiates this claim and compare it with other squalene synthase inhibitors.
Comparative Kinetic Data of Squalene Synthase Inhibitors
The efficacy of an enzyme inhibitor is quantitatively expressed through parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes these values for this compound and a selection of alternative squalene synthase inhibitors, providing a clear comparison of their potencies.
| Inhibitor | Organism/System | Ki | IC50 | Mode of Inhibition |
| This compound | Rat Liver | 45 pM[1][2][3] | - | Competitive[1][2][3] |
| Zaragozic acid A | Rat Liver | 78 pM[1][3] | - | Competitive, followed by mechanism-based irreversible inactivation[4] |
| Zaragozic acid B | Rat Liver | 29 pM[1] | - | Competitive[1] |
| Lapaquistat (TAK-475) (active metabolite T-91485) | Human Skeletal Myocytes | - | 45 nM[4] | Not specified |
| HepG2 Cells | - | 152 nM[5] | Not specified | |
| YM-53601 | HepG2 Cells | - | 79 nM[2][6] | Not specified |
| Rat Liver Microsomes | - | 90 nM[2] | Not specified | |
| Bisphosphonate (YM 175) | Rat Liver Microsomes | 57 nM[7] | 17 nM (sterol biosynthesis)[7] | Not specified |
Experimental Protocol: Kinetic Analysis of Squalene Synthase Inhibition
The determination of the mode of inhibition and the associated kinetic constants for a squalene synthase inhibitor like this compound involves a series of well-defined experimental steps. The following protocol outlines a typical radiochemical assay used for this purpose.
Objective: To determine the mode of inhibition and the Ki value of an inhibitor against squalene synthase.
Materials:
-
Purified or microsomal squalene synthase
-
[4-¹⁴C]Farnesyl pyrophosphate (FPP) (radiolabeled substrate)
-
Unlabeled FPP
-
NADPH
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4, containing MgCl₂ and a reducing agent like DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Scintillation cocktail
-
Scintillation counter
-
Organic solvent for extraction (e.g., petroleum ether or hexane)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of squalene synthase (microsomal or purified) in a suitable buffer and determine its protein concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup:
-
In a series of reaction tubes, add the assay buffer.
-
Add varying concentrations of the radiolabeled substrate, [¹⁴C]FPP, and unlabeled FPP to achieve a range of final substrate concentrations.
-
Add a fixed concentration of the test inhibitor to a set of tubes. Repeat for each inhibitor concentration. Include a control set with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor and buffer for a short period at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction: Start the enzymatic reaction by adding NADPH and the enzyme preparation to the reaction tubes.
-
Incubation: Incubate the reaction mixtures for a predetermined time at 37°C, ensuring the reaction velocity is linear during this period.
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., KOH).
-
Extraction of Squalene:
-
Saponify the lipid-soluble products by heating.
-
Extract the non-saponifiable lipids, including the newly synthesized [¹⁴C]squalene, using an organic solvent.
-
-
Quantification:
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C]squalene formed.
-
-
Data Analysis:
-
Plot the reaction velocity (rate of squalene formation) against the substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on the enzyme kinetics.
-
For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
-
Determine the Ki value from a secondary plot, such as a Dixon plot or by fitting the data to the appropriate inhibition model equation.
-
Visualizing the Experimental and Biological Context
To better understand the experimental workflow and the biological pathway being targeted, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Kinetic Analysis of Squalene Synthase Inhibition.
Caption: Cholesterol Biosynthesis Pathway and Inhibition by this compound.
Conclusion
The kinetic data overwhelmingly confirms that this compound is an exceptionally potent, picomolar competitive inhibitor of squalene synthase. Its mode of action, directly competing with the natural substrate farnesyl pyrophosphate, underscores its specificity and high affinity for the enzyme's active site. When compared to other squalene synthase inhibitors, this compound demonstrates significantly greater potency. This comprehensive guide, with its detailed data, protocols, and visualizations, provides researchers with the necessary tools and information to confidently utilize and build upon the established understanding of this compound's inhibitory mechanism in the pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bisphosphonates used for the treatment of bone disorders inhibit squalene synthase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
